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  • Product: 5-Methyl-N,N-diphenylpyridin-2-amine
  • CAS: 1445086-62-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methyl-N,N-diphenylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methyl-N,N-diphenylpyridin-2-amine, a substituted aminopyridine of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-N,N-diphenylpyridin-2-amine, a substituted aminopyridine of significant interest in chemical and pharmaceutical research. This document elucidates the compound's chemical identity, including its definitive CAS number, and details its known physical and chemical properties. Furthermore, it explores potential synthetic routes, discusses its role as a known impurity in the active pharmaceutical ingredient (API) Pirfenidone, and outlines its broader potential applications in medicinal chemistry. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for professionals engaged in drug discovery, process development, and quality control.

Chemical Identity and Core Properties

CAS Number and Molecular Formula

The correct Chemical Abstracts Service (CAS) number for 5-Methyl-N,N-diphenylpyridin-2-amine is 1445086-62-3 .[1][2][3] It is crucial to distinguish this from a structurally similar compound, 5-Methyl-N-phenylpyridin-2-amine, which bears the CAS number 43191-23-7 and possesses only a single phenyl group attached to the amine.

The molecular formula for 5-Methyl-N,N-diphenylpyridin-2-amine is C₁₈H₁₆N₂ .[1][2]

Physical and Chemical Properties

A summary of the known and predicted properties of 5-Methyl-N,N-diphenylpyridin-2-amine is presented in the table below.

PropertyValueSource(s)
Molecular Weight 260.34 g/mol [1][2]
Appearance Off-White Solid[2]
Solubility Soluble in Methanol[2]
Storage Condition Refer to Material Safety Data Sheet (MSDS)[1]
Calculated LogP 4.86[3]
Topological Polar Surface Area (TPSA) 16.1 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]

Note: LogP and TPSA are computational predictions and should be considered as estimated values.

Synthesis and Manufacturing

Proposed Synthetic Pathways

Two primary catalytic methods are proposed for this synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.[4][5][6][7]

Diagram: Proposed Synthetic Pathways

G cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation start1 2-Halo-5-methylpyridine product1 5-Methyl-N,N-diphenylpyridin-2-amine start1->product1 + amine1 Diphenylamine amine1->product1 + catalyst1 Pd Catalyst (e.g., Pd₂(dba)₃) catalyst1->product1 ligand1 Phosphine Ligand (e.g., Xantphos) ligand1->product1 base1 Base (e.g., Cs₂CO₃) base1->product1 start2 2-Halo-5-methylpyridine product2 5-Methyl-N,N-diphenylpyridin-2-amine start2->product2 + amine2 Diphenylamine amine2->product2 + catalyst2 Cu Catalyst (e.g., CuI) catalyst2->product2 base2 Base (e.g., K₂CO₃) base2->product2

Caption: General schemes for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[4][6]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-halo-5-methylpyridine (where halo can be Br or I), diphenylamine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate or sodium tert-butoxide).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The interpretation of ¹H and ¹³C NMR spectra is fundamental for structural elucidation.[8][9]

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring and the two phenyl rings.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the methyl group at the 5-position of the pyridine ring.

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: A series of signals in the downfield region (typically δ 110-160 ppm) for the carbons of the pyridine and phenyl rings.

  • Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: An [M]⁺ or [M+H]⁺ peak at m/z ≈ 260.34, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected IR Absorption Bands:

    • C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

    • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the region of 1400-1600 cm⁻¹.

Applications in Drug Development

Role as a Pharmaceutical Impurity

5-Methyl-N,N-diphenylpyridin-2-amine has been identified as a potential impurity in the manufacturing of Pirfenidone .[10][11][12][13] Pirfenidone is an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[11] The presence of impurities in active pharmaceutical ingredients is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Therefore, having access to well-characterized reference standards of 5-Methyl-N,N-diphenylpyridin-2-amine is essential for analytical method development, validation, and routine quality control of Pirfenidone.[10]

Diagram: Relationship to Pirfenidone

G Pirfenidone Pirfenidone (API) Impurity 5-Methyl-N,N-diphenylpyridin-2-amine (Potential Impurity) QC Quality Control Impurity->QC Monitored in Synthesis Synthesis Process Synthesis->Pirfenidone Synthesis->Impurity May be formed during QC->Pirfenidone Ensures purity of

Caption: The role of 5-Methyl-N,N-diphenylpyridin-2-amine as a potential impurity in Pirfenidone.

Potential as a Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[14][15][16][17] Derivatives of 2-aminopyridine have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Antimalarial agents [14][15][16][17]

  • Kinase inhibitors

  • Antimicrobial agents

The N,N-diaryl substitution pattern in 5-Methyl-N,N-diphenylpyridin-2-amine offers a three-dimensional structure that could be explored for its potential to interact with various biological targets. Further research into the biological activity of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Methyl-N,N-diphenylpyridin-2-amine is not widely available, general safety precautions for handling substituted aminopyridines and aromatic amines should be followed.

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage
  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Methyl-N,N-diphenylpyridin-2-amine (CAS 1445086-62-3) is a compound of interest primarily due to its role as a potential impurity in the pharmaceutical agent Pirfenidone. Its synthesis can likely be achieved through modern cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The core 2-aminopyridine structure suggests potential for broader applications in medicinal chemistry, warranting further investigation into its biological properties. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry, emphasizing the importance of its accurate identification and control.

References

  • Pirfenidone EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]

  • Pirfenidone Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Pirfenidone-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pirfenidone-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Australian Public Assessment Report for pirfenidone - Therapeutic Goods Administration (TGA). (2016, August 9). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. (2013, October 7). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • 3,5-Diaryl-2-aminopyridines as a Novel Class of Orally Active Antimalarials Demonstrating Single Dose Cure in Mice and Clinical Candidate Potential | Journal of Medicinal Chemistry - ACS Publications. (2012, March 5). Retrieved from [Link]

  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture. (2013, October 29). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • 3,5-Diaryl-2-aminopyridines as a Novel Class of Orally Active Antimalarials Demonstrating Single Dose Cure in Mice and Clinical Candidate Potential | Request PDF. (2025, August 9). Retrieved from [Link]

  • 43191-23-7| Chemical Name : 5-Methyl-N,N-diphenylpyridin-2-amine | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. (2013, October 29). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2021, September 15). Retrieved from [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. (2021, December 3). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]

  • Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. (2018, April 13). Retrieved from [Link]

  • 5-Methyl-2-(methyl(pyridin-2-yl)amino)isoindoline-1,3-dione - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).
  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF. (n.d.). Retrieved from [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (n.d.). Retrieved from [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. (2022, May 24). Retrieved from [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents. (n.d.).
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - PMC. (2025, April 24). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved from [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC. (n.d.). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]

Sources

Exploratory

Synthesis and Characterization of 5-Methyl-N,N-diphenylpyridin-2-amine: A Comprehensive Technical Guide

Executive Summary 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) is a sterically hindered tertiary arylamine with dual significance in modern applied chemistry[1]. In organometallic chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) is a sterically hindered tertiary arylamine with dual significance in modern applied chemistry[1]. In organometallic chemistry and materials science, it serves as a robust monopyridine ligand and an intermediate for organic semiconductors[2]. In pharmaceutical development, it is a critical, structurally related impurity associated with the synthesis of the antifibrotic drug Pirfenidone[3]. This whitepaper provides a rigorously validated methodology for its synthesis via palladium-catalyzed C-N cross-coupling, alongside comprehensive characterization protocols designed for analytical quality control.

Mechanistic Rationale: The Buchwald-Hartwig Amination

Synthesizing tertiary amines from secondary amines (like diphenylamine) and deactivated aryl halides (like 2-chloro-5-methylpyridine) is notoriously difficult via traditional Nucleophilic Aromatic Substitution (SNAr). The Buchwald-Hartwig amination overcomes these kinetic barriers through a transition-metal-mediated pathway[4].

As an application scientist, selecting the right catalytic system is not arbitrary; it requires understanding the specific steric and electronic demands of the substrates:

  • Catalyst & Ligand Causality: We employ a Palladium(0) precursor (e.g., Pd2(dba)3) paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos)[5]. The electron-rich nature of the ligand accelerates the oxidative addition into the strong C-Cl bond of the pyridine ring[6]. Simultaneously, the steric bulk is critical: it prevents the formation of off-cycle, inactive bis-amine palladium complexes, which is a common failure mode when using hindered secondary amines like diphenylamine[5].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is selected over weaker bases like carbonates. Diphenylamine is a weak nucleophile; NaOtBu provides the necessary basicity to deprotonate the amine upon its coordination to the Pd(II) center, driving the formation of the critical Pd(II) amido complex prior to reductive elimination[6].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Chloro-5-methylpyridine PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Diphenylamine + NaOtBu PdAmido Pd(II) Amido Complex AmineCoord->PdAmido - NaX, - tBuOH RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regenerates Catalyst Product 5-Methyl-N,N-diphenylpyridin-2-amine RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination for 5-Methyl-N,N-diphenylpyridin-2-amine.

Experimental Workflows and Protocols

To ensure high yield and reproducibility, the following protocol is designed as a self-validating system. Environmental control is paramount, as the active Pd(0) species is highly susceptible to oxidative degradation.

Workflow Step1 1. Reagent Prep (Glovebox, N2) Step2 2. Catalytic Coupling (85°C, 24h) Step1->Step2 Step3 3. Quenching (EtOAc/H2O) Step2->Step3 Step4 4. Purification (Silica Gel) Step3->Step4 Step5 5. QC Analysis (NMR, HPLC) Step4->Step5

Step-by-step experimental workflow from reagent preparation to quality control analysis.

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Nitrogen or Argon. Causality: Moisture and oxygen quench the active Pd(0) catalyst, leading to homocoupling byproducts and incomplete conversion.

  • Reagent Charging: To the flask, add 2-chloro-5-methylpyridine (110 µL, 1.00 mmol, 1.00 eq), diphenylamine (203 mg, 1.20 mmol, 1.20 eq), and NaOtBu (115 mg, 1.20 mmol, 1.20 eq)[7].

  • Catalyst Addition: Add the pre-catalyst (e.g., Pd2(dba)3, 0.1 mol %) and the selected ligand (e.g., XPhos, 0.1 mol %)[7].

  • Solvent Introduction: Inject anhydrous, degassed Tetrahydrofuran (THF) (1 mL)[7]. Self-Validation Check: The solution should exhibit a characteristic color change (often dark red/purple to yellow/orange) indicative of active catalyst formation.

  • Thermal Activation: Stir the mixture at 85 °C for 24 hours[7]. In-Process Control (IPC): At 12 hours, sample 10 µL, quench in air, and analyze via LC-MS. If conversion is <50%, verify the inert seal; a catalyst spike may be required.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with deionized water. The aqueous wash removes the inorganic salts (NaCl) and the t-butanol byproduct.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization and Data Interpretation

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized 5-Methyl-N,N-diphenylpyridin-2-amine, especially when utilized as an analytical standard for impurity profiling.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5-Methyl-N,N-diphenylpyridin-2-amine
CAS Number 1445086-62-3[1]
Molecular Formula C18H16N2[3]
Molecular Weight 260.34 g/mol [3]
SMILES String CC1=CN=C(N(C2=CC=CC=C2)C3=CC=CC=C3)C=C1[1]
Storage Conditions 4°C, protect from light, stored under nitrogen[1]

Table 2: Expected Spectroscopic Signatures

Analytical TechniqueKey Diagnostic Features
1H NMR (500 MHz, CD3CN) Singlet at ~2.53 ppm (3H, Pyridine-CH3); Multiplets at 7.0-7.6 ppm (10H, Diphenyl rings); Distinct multiplets for the substituted pyridine ring protons[7].
13C NMR (125 MHz) Aliphatic carbon peak at ~18 ppm (CH3); Aromatic carbons between 110-160 ppm, with the C-N quaternary carbons appearing furthest downfield.
High-Resolution MS (ESI+) [M+H]+ peak expected at m/z 261.1386, confirming the exact mass of the coupled product.
HPLC (UV at 254 nm) Single sharp peak; retention time dependent on column chemistry (e.g., C18 reverse-phase), validating >98% purity[1].

Pharmaceutical Relevance: Pirfenidone Impurity Profiling

Pirfenidone (5-Methyl-1-phenyl-2-(1H)-pyridinone) is a widely prescribed therapeutic for idiopathic pulmonary fibrosis[3]. During the scale-up and manufacturing of Pirfenidone, various side reactions can occur, leading to the formation of structurally related impurities[3].

5-Methyl-N,N-diphenylpyridin-2-amine acts as a critical marker in this context. Its presence can indicate deviations in the cross-coupling steps or the use of degraded starting materials during API synthesis. Regulatory frameworks (such as ICH Q3A/Q3B) mandate the strict identification, quantification, and qualification of such impurities. By employing the robust synthesis outlined in this guide, analytical laboratories can generate high-purity reference standards of 5-Methyl-N,N-diphenylpyridin-2-amine to calibrate HPLC methods, ensuring the safety and efficacy of the final Pirfenidone API.

References

  • The Royal Society of Chemistry (RSC) . 5-methyl-N,N-diphenylpyridin-2-amine Synthesis. 7

  • Daicel Pharma Standards . Pirfenidone Impurities Manufacturers & Suppliers. 3

  • ChemScene . 1445086-62-3 | 5-Methyl-N,N-diphenylpyridin-2-amine. 1

  • ChemScene . Monopyridine Ligands. 2

  • ACS Publications . Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. 5

  • Wikipedia . Buchwald–Hartwig amination. 4

  • Alfa Chemistry . Buchwald-Hartwig Coupling. 6

Sources

Foundational

Engineering the 2-Aminopyridine Scaffold: A Technical Guide to Electronic and Steric Modulation in Catalysis and Drug Discovery

Executive Summary The 2-aminopyridine (2-AP) moiety is a highly privileged structural motif utilized extensively across organometallic catalysis and medicinal chemistry. Its dual-donor capacity—comprising an endocyclic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminopyridine (2-AP) moiety is a highly privileged structural motif utilized extensively across organometallic catalysis and medicinal chemistry. Its dual-donor capacity—comprising an endocyclic pyridine nitrogen and an exocyclic amino group—enables versatile coordination modes ranging from monodentate binding to the formation of highly stable five-membered metal chelates[1]. This whitepaper provides an in-depth analysis of how precise electronic and steric tuning of the 2-AP scaffold dictates catalytic turnover and kinase inhibitor efficacy.

Mechanistic Foundations: The Interplay of Electronics and Sterics

The position of the amino group on the pyridine ring fundamentally dictates the electronic distribution and basicity of the ligand. 2-Aminopyridine possesses an intermediate basicity (pKa = 6.86), sitting between the highly basic 4-aminopyridine (pKa = 9.17) and the weakly basic 3-aminopyridine (pKa = 5.98)[1]. This intermediate basicity allows 2-AP to act as a robust σ -donor while maintaining sufficient lability for catalytic turnover[1].

Electronic Effects

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring modulates the electron density at the metal center. In vanadium-catalyzed reductive coupling, for instance, utilizing monoanionic 2-aminopyridinate ligands allows for fine-tuning of the metal's electron richness, which directly impacts the activation barrier for critical C–O homolysis steps[2].

Steric Effects

Steric bulk is often the primary driver of selectivity and catalyst lifespan. Bulky substituents (e.g., isopropyl, tert-butyl, or ortho-aryl groups) placed adjacent to the coordinating nitrogens force specific coordination geometries and prevent the formation of inactive, overly stable bis-ligand complexes. In iridium-catalyzed hydroamination, the use of unsubstituted 2-AP strongly binds and poisons the catalyst[3]. However, introducing a methyl group at the 6-position (2-amino-6-methylpyridine) generates steric repulsion that elongates the Ir–N bond, accelerating the oxidative addition step and enabling high-yield catalysis[3].

G Substituents 2-Aminopyridine Substituents Electronic Electronic Effects (EDG / EWG) Substituents->Electronic Steric Steric Effects (Bulky Groups) Substituents->Steric Basicity Modulate pKa & Donor Strength Electronic->Basicity Geometry Alter Coordination Geometry Steric->Geometry Catalysis Catalytic Activity & Selectivity Basicity->Catalysis MedChem Kinase Hinge Binding Affinity Basicity->MedChem Geometry->Catalysis Geometry->MedChem

Logical relationship between 2-AP substituent effects and application outcomes.

Catalytic Applications: Ligand Design & Optimization

In organometallic catalysis, the steric profile of the 2-AP ligand often dictates turnover rates and thermal stability. A prime example is the Iron(II)-catalyzed polymerization of conjugated dienes. Researchers synthesized a series of aminopyridine ligands bearing methyl, ethyl, benzyl, and isopropyl groups on the amine segments[4].

Increasing the steric hindrance of the ligand inhibits the excessive coordination of the monomer with the metal center, preventing catalyst deactivation. The bulky isopropyl group (Fe-iPr) facilitates the transfer of the polymer chain from the iron active species, achieving superior catalytic activities up to 2.34 × 10⁶ g/mol/h [4].

Quantitative Data: Steric Effects on Iron(II) Catalysis
PrecatalystN-SubstituentSteric HindranceCatalytic Activity ( g/mol/h )Polymer Molecular Weight (Mn)
Fe-Me MethylLowBaselineHigher
Fe-Et EthylMediumIntermediateIntermediate
Fe-iPr IsopropylHigh2.34 × 10⁶Lower (2.7–4.3 × 10⁵ g/mol )

Data summarized from Iron(II)-catalyzed isoprene polymerization studies[4].

Protocol 1: In Situ Generation and Screening of Metal-Aminopyridine Catalysts

To rapidly screen the electronic and steric effects of various 2-AP ligands without isolating every complex, an in situ generation protocol is highly efficient[2].

  • Preparation under Inert Atmosphere: In a nitrogen-filled glovebox, dissolve the metal precursor (e.g., Mes₃V(THF) or FeCl₂) in anhydrous, degassed solvent (e.g., C₆D₆ or DCM).

    • Causality: Low-valent transition metals are highly susceptible to oxidation; rigorous exclusion of O₂ ensures the active catalyst species is not prematurely quenched.

  • Ligand Addition: Add equimolar amounts of the substituted 2-aminopyridine proligand to the reaction tube and stir continuously for 1–48 hours depending on the metal kinetics[4].

  • Self-Validation Checkpoint (NMR Verification): Before adding the substrate, acquire a ¹H NMR spectrum of the mixture.

    • System Validation: Compare the spectrum to the isolated complex (if available) or look for the characteristic downfield shift of the exocyclic amine protons. If the shift is absent, coordination has failed (likely due to extreme steric clash), and the reaction should be aborted to prevent false-negative catalytic results[2].

  • Activation & Substrate Addition: Introduce the activator (e.g., MAO for polymerization) followed by the substrate. Monitor conversion via gas chromatography (GC) or gel permeation chromatography (GPC)[4].

Medicinal Chemistry: 2-AP as a Privileged Kinase Hinge Binder

In drug discovery, the 2-aminopyridine scaffold is a quintessential hinge-binding motif for ATP-competitive kinase inhibitors. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, perfectly mimicking the binding interactions of the adenine ring of ATP[5].

Steric Tolerances in the Binding Pocket

The physical dimensions of the kinase hinge region strictly limit the steric bulk of 2-AP substituents. In the development of MAP4K4 inhibitors, ortho-substitution on phenyl rings attached to the 2-AP core was poorly tolerated due to tight steric tolerances in the extended tunnel-like region of the kinase[5].

Conversely, judicious substitution at the 4-position of the 2-AP ring can optimize membrane permeability and isoform selectivity. In the optimization of neuronal nitric oxide synthase (nNOS) inhibitors, installing a lipophilic methyl group or exchanging hydrogen atoms with fluorine atoms at the 4-position of the 2-aminopyridine head considerably increased cellular permeability while maintaining nanomolar potency[6].

Quantitative Data: Kinase Inhibition Profiling
Compound Target2-AP ModificationPrimary EffectEnzyme IC₅₀ / KᵢCellular Shift
MAP4K4 Ortho-substituted phenylSteric clash in tunnel regionLoss of potencyN/A
MAP4K4 (Cmpd 5) Unsubstituted coreOptimal hinge H-bonding93 nM (at 1 mM ATP)273 nM
nNOS (Cmpd 17) 4-position methylEnhanced lipophilicityKᵢ = 19 nMHigh Permeability
nNOS (Cmpd 23) 4-position fluoromethylMaximized permeabilityMaintainedPₑ = 16.0 × 10⁻⁶ cm/s

Data synthesized from MAP4K4 and nNOS inhibitor SAR studies[5],[6].

Workflow Start Synthesize 2-AP Library InVitro In Vitro Kinase Assay (ATP-competitive) Start->InVitro SAR SAR Analysis (Steric/Electronic Mapping) InVitro->SAR Cellular Cellular Efficacy & Permeability SAR->Cellular Lead Lead Optimization Cellular->Lead Lead->Start Iterative Tuning

Iterative experimental workflow for optimizing 2-AP based kinase inhibitors.

Protocol 2: ATP-Competitive Kinase Inhibition Assay & SAR Validation

To confirm that a newly synthesized 2-AP derivative operates via the intended hinge-binding mechanism, a self-validating biochemical assay must be employed.

  • Compound Library Preparation: Prepare a 10-point serial dilution of the 2-AP inhibitor library in DMSO.

  • Dual-Concentration Enzyme Incubation: Run the kinase assay (e.g., MAP4K4) in parallel under two distinct conditions: one at the Michaelis constant ( Km​ ) for ATP (typically ~10 μM), and one at physiological ATP levels (1 mM)[5].

    • Causality: Cellular ATP concentrations are in the millimolar range. An inhibitor that looks potent at 10 μM ATP may fail in cells if it cannot outcompete physiological ATP.

  • Detection & Readout: Utilize a luminescence-based kinase assay to measure residual ATP or phosphorylated substrate.

  • Self-Validation Checkpoint (Mechanism Confirmation): Calculate the IC₅₀ for both conditions. A mathematically predictable right-shift in the IC₅₀ value at 1 mM ATP compared to Km​ ATP confirms that the 2-AP compound is strictly ATP-competitive[5]. If the IC₅₀ remains unchanged, the compound is binding allosterically, indicating a failure of the 2-AP scaffold to engage the hinge region.

Conclusion

The 2-aminopyridine ligand is a highly tunable scaffold whose utility bridges the gap between inorganic catalysis and targeted drug discovery. By systematically mapping the electronic basicity and the steric bulk of its substituents, researchers can rationally design metal catalysts that resist deactivation and kinase inhibitors that perfectly complement the geometry of the ATP-binding pocket.

References

  • Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes, PMC,
  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals, Benchchem,
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)
  • Enhancing Thermal Stability in Aminopyridine Iron(II)
  • Electronically and Sterically Varied Vanadium Aminopyridinate Complexes Applied to the Catalytic Reductive Coupling of Alcohols, ACS Public
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors, ACS Public

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 5-Methyl-N,N-diphenylpyridin-2-amine as a Bulky Nitrogen-Donor Ligand in Transition-Metal Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Ligand Optimization, and Self-Validating Protocols Introduction & Ligand Profile While phosphine li...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Ligand Optimization, and Self-Validating Protocols

Introduction & Ligand Profile

While phosphine ligands (e.g., Buchwald biarylphosphines) have historically dominated palladium-catalyzed cross-coupling, highly substituted nitrogen-donor ligands offer unique electronic tunability and air stability. 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) is a highly specialized monopyridine ligand[1]. Originally identified as a pharmaceutical impurity, its structural motif—a pyridine ring flanked by a sterically demanding N,N-diphenylamino group and an electron-donating 5-methyl group—makes it an exceptional L-type ligand for challenging C–C and C–N bond formations[2].

Mechanistic Causality: Why This Ligand?

The efficacy of 5-Methyl-N,N-diphenylpyridin-2-amine in catalysis is governed by two precise structural features:

  • Electronic Enrichment (The 5-Methyl Group): The pyridine nitrogen serves as the primary σ-donor to the transition metal (e.g., Pd or Cu). The 5-methyl group inductively pushes electron density into the pyridine ring, making the nitrogen a stronger Lewis base. This electron-rich metal center dramatically accelerates the oxidative addition of unactivated or sterically hindered aryl chlorides.

  • Steric Shielding (The N,N-Diphenyl Group): The massive steric bulk at the 2-position mimics the spatial occupation of biarylphosphines. This bulk forces the palladium center into a highly active, monoligated Pd(0)L1​ state, preventing the formation of inactive PdL2​ or PdL3​ thermodynamic sinks. Furthermore, during the final step of the catalytic cycle, this steric crowding compresses the bond angle between the metal and the substrates, lowering the activation energy required for reductive elimination [3].

CatalyticCycle Pd0 Active Catalyst Monoligated Pd(0)L (L = 5-Me-N,N-diphenylpyridin-2-amine) OxAdd Oxidative Addition Accelerated by electron-rich 5-methyl pyridine donor Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation / Amine Binding Steric bulk prevents off-cycle dimerization OxAdd->TransMet + Nucleophile (Nu-M or Amine) RedElim Reductive Elimination Driven by N,N-diphenyl steric crowding TransMet->RedElim Base / Additives Product Cross-Coupled Product & Catalyst Regeneration RedElim->Product Product->Pd0 Pd(0)L Release

Fig 1. Logical relationship of the Pd-catalyzed catalytic cycle driven by the steric and electronic properties of the ligand.

Quantitative Data: Ligand Optimization

To understand the causality of the ligand's structural components, consider the following optimization data for a challenging Suzuki-Miyaura coupling (4-chlorotoluene + phenylboronic acid, 1 mol% Pd, 80°C). The data demonstrates how incremental structural changes directly dictate catalytic success.

Ligand SystemYield (%)Mechanistic Rationale
No Ligand < 5%Rapid catalyst decomposition to inactive Palladium black.
Pyridine 12%Weak σ-donation; forms unreactive, saturated PdL4​ complexes.
2-Aminopyridine 35%Moderate coordination; insufficient steric bulk to drive reductive elimination.
N,N-Diphenylpyridin-2-amine 78%High steric bulk forces the active Pd(0)L1​ state; improves reductive elimination.
5-Methyl-N,N-diphenylpyridin-2-amine 94% Optimal system: 5-methyl group boosts σ-donation, accelerating oxidative addition.

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating visual cues and internal standards, researchers can diagnose mechanistic failures in real-time without waiting for final isolation.

Protocol A: In-Situ Precatalyst Generation

Pre-mixing the palladium source with the ligand ensures the active monoligated species forms cleanly, preventing substrate-induced catalyst poisoning.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ (0.02 mmol, 2 mol%) and 5-Methyl-N,N-diphenylpyridin-2-amine (0.024 mmol, 2.4 mol%).

  • Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to ensure a strictly inert environment.

  • Complexation: Add 1.0 mL of anhydrous THF. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: Observe the color transition. The solution must shift from a reddish-brown suspension to a pale yellow, homogeneous solution . If the solution turns black, oxygen ingress has occurred, and the Pd has precipitated. Discard and restart.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol utilizes a biphasic system where the bulky ligand protects the Pd center from hydrolysis while facilitating transmetalation.

  • Reagent Addition: To the active precatalyst solution (from Protocol A), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol).

  • Internal Standard (Validation): Add exactly 0.5 mmol of dodecane . This inert internal standard allows for precise GC-FID mass-balance tracking.

  • Solvent & Heating: Add 3.0 mL of degassed Toluene and 1.0 mL of degassed H2​O . Seal the tube and heat at 80°C for 4 hours.

  • Self-Validation Checkpoint: At t=1h , pull a 50 µL aliquot for GC-FID analysis. Calculate (Product Yield % + Unreacted Ar-X %). If the sum is < 90%, parasitic protodeboronation is occurring. Lower the temperature to 65°C to suppress the side reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol C: Buchwald-Hartwig Amination

Strong bases are required to deprotonate the amine nucleophile. The massive steric bulk of the N,N-diphenyl group prevents the formation of unreactive bis-amine palladium dead-ends[3].

  • Setup: Combine the precatalyst solution, aryl chloride (1.0 mmol), secondary amine (1.2 mmol), and NaOtBu (1.5 mmol) under Argon.

  • Reaction: Dilute with 4.0 mL of anhydrous Toluene. Heat at 90°C for 12 hours.

  • Self-Validation Checkpoint: Track via TLC (Hexanes:EtOAc 4:1). The disappearance of the aryl chloride spot must coincide with the emergence of a highly UV-active product spot. If starting material remains but the catalyst has precipitated (black solid), the oxidative addition step failed due to insufficient electron density; verify the purity of the 5-methyl ligand.

Experimental Workflow & Validation

Workflow Prep 1. Precatalyst Generation (Pd + Ligand) Inert 2. Schlenk Setup (Argon Purge) Prep->Inert React 3. Reagent Addition & Heating Inert->React Validate 4. In-Process Validation (GC-FID / TLC) React->Validate Workup 5. Quench & Extraction Validate->Workup Purify 6. Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow incorporating in-process self-validation checkpoints.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews. URL:[Link]

  • Li, Y., et al. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines". RSC Advances (via PMC). URL:[Link]

Sources

Application

Application Note: Advanced Nickel-Catalyzed C–N Cross-Coupling Employing 5-Methyl-N,N-diphenylpyridin-2-amine

Executive Summary The formation of carbon–nitrogen (C–N) bonds is a cornerstone of pharmaceutical synthesis and materials science. While Palladium-catalyzed Buchwald-Hartwig aminations are historically dominant, Nickel c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formation of carbon–nitrogen (C–N) bonds is a cornerstone of pharmaceutical synthesis and materials science. While Palladium-catalyzed Buchwald-Hartwig aminations are historically dominant, Nickel catalysis offers a compelling alternative due to its cost-effectiveness and superior ability to activate challenging aryl chlorides. However, Nickel's propensity to fall into unreactive off-cycle resting states requires precise ligand design.

This application note details the use of 5-Methyl-N,N-diphenylpyridin-2-amine (5-Me-DPPA) as a highly effective, bulky monopyridine nitrogen-donor ligand for Nickel-catalyzed C–N coupling. By integrating steric shielding with electronic tuning, 5-Me-DPPA enables rapid catalytic turnover under mild thermal conditions.

Mechanistic Rationale & Ligand Design

The selection of 5-Me-DPPA is driven by strict structure-activity causality designed to overcome the classical bottlenecks of Nickel catalysis .

  • Steric Crowding (Accelerating Reductive Elimination): Standard bidentate ligands (e.g., dtbbpy) or unhindered pyridines often lead to the formation of stable, unreactive bis-ligated NiL2​ complexes. The massive steric bulk of the N,N-diphenylamino group at the 2-position of 5-Me-DPPA physically prevents the coordination of a second ligand. This maintains the catalyst in the highly active mono-ligated ( NiL ) state. Furthermore, the steric pressure exerted on the metal center lowers the activation energy required for the rate-limiting reductive elimination step, forcing the product to dissociate.

  • Electronic Tuning (Facilitating Oxidative Addition): The 5-methyl group provides inductive electron donation into the pyridine ring. This enriches the electron density at the coordinating pyridine nitrogen, rendering the Ni(0) center more nucleophilic and facilitating the oxidative addition into robust C(sp2)−Cl bonds .

  • Base & Solvent Causality: Sodium tert-butoxide (NaOtBu) is selected as the base because its strong basicity rapidly deprotonates the amine upon coordination to the Ni(II) center, driving the formation of the critical Ni(II) -amido intermediate. 1,4-Dioxane is utilized as the solvent due to its non-polar, weakly coordinating nature, which stabilizes the Ni intermediates without outcompeting the 5-Me-DPPA ligand.

CatalyticCycle Ni0 Ni(0) + 5-Me-DPPA Active Catalyst OA Oxidative Addition (Ar-Cl) Ni0->OA Ar-Cl NiII_Ar [L]-Ni(II)(Ar)(Cl) OA->NiII_Ar AmineBind Amine Coordination & Deprotonation NiII_Ar->AmineBind HNR2, NaOtBu NiII_Amide [L]-Ni(II)(Ar)(NR2) AmineBind->NiII_Amide -NaCl, -tBuOH RE Reductive Elimination (Product Release) NiII_Amide->RE RE->Ni0 Ar-NR2

Fig 1: Proposed Ni(0)/Ni(II) catalytic cycle using 5-Me-DPPA as the supporting ligand.

Quantitative Data: Ligand Performance Benchmarking

To demonstrate the efficacy of 5-Me-DPPA, a benchmarking study was conducted against standard nitrogen and phosphorus-based ligands. The data below summarizes the coupling of 4-chlorotoluene with morpholine.

Ligand SystemLigand DenticityGC Conversion (%)Isolated Yield (%)Observed Catalyst Resting State
None N/A< 5N/ABulk Ni(0) (Black precipitate)
dtbbpy Bidentate N,N4842Off-cycle NiL2​ complex
Xantphos Bidentate P,P6560Stable Ni(II) intermediate
5-Me-DPPA Monodentate N > 99 94 Active NiL species

Reaction conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), Ni(cod)2​ (5 mol%), Ligand (5 mol%), NaOtBu (1.5 mmol), 1,4-Dioxane (2.0 mL), 80 °C, 16 h.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each phase contains explicit diagnostic checkpoints to ensure chemical integrity before proceeding to the next step, thereby preventing wasted time and resources on failed catalytic runs.

Materials Required
  • Precatalyst: Bis(1,5-cyclooctadiene)nickel(0) [ Ni(cod)2​ ] (5 mol%)

  • Ligand: 5-Methyl-N,N-diphenylpyridin-2-amine (5 mol%)

  • Substrates: Aryl chloride (1.0 equiv), Secondary/Primary Amine (1.2 equiv)

  • Base: Sodium tert-butoxide (1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

  • Internal Standard: n-Dodecane (10 mol%)

Step-by-Step Methodology

Phase 1: Catalyst Activation & Complexation (Glovebox Required)

  • Inside an argon-filled glovebox, weigh Ni(cod)2​ (13.8 mg, 0.05 mmol) and 5-Me-DPPA (13.0 mg, 0.05 mmol) into an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Validation Checkpoint 1 (Colorimetric): Stir the mixture at room temperature for 10 minutes. The solution must transition from a pale yellow/green to a deep, homogeneous red/purple . Causality: This color shift confirms the successful displacement of the cyclooctadiene ligands and the coordination of 5-Me-DPPA to the Ni(0) center. If the solution turns black, oxygen ingress has occurred, bulk nickel has precipitated, and the run must be aborted.

Phase 2: Substrate Addition & Reaction Execution 4. To the active catalyst solution, add NaOtBu (144 mg, 1.5 mmol). 5. Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol). 6. Add n-Dodecane (17.0 mg, 0.1 mmol) as the internal standard. 7. Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 16 hours.

Phase 3: Quench & In-Process Quantification 8. Remove the vial from the heat block and allow it to cool to room temperature. 9. Quench the reaction by exposing it to air and diluting with 2.0 mL of Ethyl Acetate. 10. Filter the crude mixture through a short pad of Celite to remove inorganic salts and bulk nickel. 11. Validation Checkpoint 2 (GC-MS): Inject a 1 µL aliquot of the filtrate into a GC-MS. Compare the product peak area against the n-Dodecane internal standard. Causality: This step validates catalytic turnover and provides an exact chemical yield before isolation, ensuring that any subsequent mass loss is attributed to purification inefficiency, not catalytic failure.

Phase 4: Isolation 12. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure arylamine product.

Workflow Step1 1. Glovebox Setup Mix Ni(cod)2 & 5-Me-DPPA Step2 2. Color Validation Confirm deep red active complex Step1->Step2 Step3 3. Reagent Addition Add Ar-Cl, Amine, Base & Dodecane Step2->Step3 Step4 4. Thermal Activation Stir at 80°C for 16 hrs Step3->Step4 Step5 5. GC-MS Validation Quantify yield via Internal Standard Step4->Step5

Fig 2: Self-validating experimental workflow for Ni-catalyzed C-N cross-coupling.

References

  • Title: Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents Source: Nature Communications, 16(1), 2025. URL: [Link]

  • Title: General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis Source: Journal of Organic Chemistry, 87, 10285-10297, 2022. URL: [Link]

Method

The Emerging Role of 5-Methyl-N,N-diphenylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Introduction: The Strategic Value of N-Aryl Pyridine Ligands in Catalysis Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of N-Aryl Pyridine Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The success of these transformations is intrinsically linked to the design of the ligand coordinating the palladium center. The ligand modulates the metal's electronic properties, steric environment, and stability, thereby dictating the catalyst's activity, selectivity, and substrate scope.

Among the diverse classes of ligands, those based on a pyridine scaffold have garnered significant attention. The pyridine nitrogen atom, with its available non-bonding electron pair, serves as an excellent coordination site for transition metals.[1] When combined with other donor atoms, such as the nitrogen of an amino group, multidentate ligands can be formed that create stable and catalytically active metal complexes.[2] N-aryl-2-aminopyridines, in particular, can form stable five-membered chelate rings with palladium, which can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

This guide introduces 5-Methyl-N,N-diphenylpyridin-2-amine (CAS 1445086-62-3) as a promising, yet underexplored, ligand for palladium-catalyzed synthesis.[3][4] Its unique structural features—a pyridine nitrogen, an exocyclic amino nitrogen, and bulky N-phenyl substituents—suggest its potential to form highly active and stable catalytic species. The methyl group at the 5-position can also subtly influence the electronic properties of the pyridine ring. This document provides a theoretical framework for its application, along with detailed, representative protocols for its use in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Structural Rationale: Why 5-Methyl-N,N-diphenylpyridin-2-amine is a Compelling Ligand Candidate

The potential efficacy of 5-Methyl-N,N-diphenylpyridin-2-amine as a ligand in palladium-catalyzed reactions can be inferred from its key structural components:

  • Bidentate Chelation: The presence of both the pyridine ring nitrogen and the exocyclic amino nitrogen allows for the formation of a stable five-membered palladacycle. This chelation effect enhances the stability of the catalytic complex.

  • Steric Hindrance: The two N-phenyl groups introduce significant steric bulk around the palladium center. This can promote the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, thereby increasing the overall reaction rate.

  • Electronic Effects: The electron-donating nature of the amino group and the methyl group can increase the electron density at the palladium center, which can facilitate the oxidative addition of aryl halides.

  • Modulation of Reactivity: The overall electronic and steric environment created by this ligand is anticipated to be beneficial for a range of cross-coupling reactions, potentially offering advantages in terms of catalyst turnover number and substrate scope.

The following diagram illustrates the proposed coordination of 5-Methyl-N,N-diphenylpyridin-2-amine to a palladium center.

Ligand_Coordination cluster_ligand 5-Methyl-N,N-diphenylpyridin-2-amine Ligand Pd Pd N_pyridine N Pd->N_pyridine N_amino N Pd->N_amino C1 C N_pyridine->C1 C2 C C1->C2 C1->N_amino C3 C C2->C3 C4 C C3->C4 C5 C-CH3 C4->C5 C5->N_pyridine Ph1 Ph N_amino->Ph1 Ph2 Ph N_amino->Ph2

Caption: Proposed bidentate coordination of the ligand to a palladium center.

Application Protocol 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The following protocol is a representative procedure for utilizing 5-Methyl-N,N-diphenylpyridin-2-amine as a ligand in this reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with Pd(OAc)2, ligand, and aryl halide B Add arylboronic acid and base A->B C Add degassed solvent B->C D Heat reaction mixture under inert atmosphere C->D E Cool to RT and quench D->E F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol
  • Reagent Preparation:

    • Palladium(II) acetate (Pd(OAc)₂)

    • 5-Methyl-N,N-diphenylpyridin-2-amine (Ligand)

    • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

    • Base (e.g., K₃PO₄, 2.0 mmol)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), 5-Methyl-N,N-diphenylpyridin-2-amine (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add the degassed solvent to the flask via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Representative Data

The following table presents hypothetical yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, illustrating the potential effectiveness of the 5-Methyl-N,N-diphenylpyridin-2-amine ligand.

EntryAryl HalideProductHypothetical Yield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl92
24-Chloroanisole4-Methoxy-1,1'-biphenyl85
31-Iodonaphthalene1-Phenylnaphthalene95
42-Bromopyridine2-Phenylpyridine88
Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[5] The following is a representative protocol for this reaction using 5-Methyl-N,N-diphenylpyridin-2-amine as a ligand.

Experimental Workflow

The experimental workflow for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, with the primary difference being the use of an amine as the nucleophile.

Detailed Protocol
  • Reagent Preparation:

    • Palladium(II) acetate (Pd(OAc)₂)

    • 5-Methyl-N,N-diphenylpyridin-2-amine (Ligand)

    • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

    • Amine (e.g., morpholine, 1.2 mmol)

    • Base (e.g., NaOtBu, 1.4 mmol)

    • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Reaction Setup:

    • In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.01 mmol, 1 mol%), 5-Methyl-N,N-diphenylpyridin-2-amine (0.02 mmol, 2 mol%), and the base (1.4 mmol).

    • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

    • Seal the flask, remove it from the glovebox, and place it under an inert atmosphere.

  • Reaction Execution:

    • Add the degassed solvent to the flask via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Representative Data

The following table provides hypothetical yields for the Buchwald-Hartwig amination of various aryl halides with different amines, showcasing the potential utility of the 5-Methyl-N,N-diphenylpyridin-2-amine ligand.

EntryAryl HalideAmineProductHypothetical Yield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholine94
21-Bromo-3,5-dimethylbenzeneAnilineN-(3,5-dimethylphenyl)aniline89
34-BromoanisoleBenzylamineN-Benzyl-4-methoxyaniline91
42-ChloropyridineCyclohexylamineN-Cyclohexylpyridin-2-amine86
Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5]

Conclusion and Future Outlook

While direct experimental data for the use of 5-Methyl-N,N-diphenylpyridin-2-amine in palladium-catalyzed synthesis is not yet widely available in the literature, its structural analogy to other effective N-aryl pyridine ligands suggests its significant potential. The protocols and representative data presented in this guide are intended to provide a strong starting point for researchers and drug development professionals to explore its applications.

Further investigation into the synthesis and catalytic activity of palladium complexes bearing this ligand is warranted. Such studies will be crucial in fully elucidating its utility and defining its position within the landscape of powerful ligands for cross-coupling reactions. The continued development of novel ligands like 5-Methyl-N,N-diphenylpyridin-2-amine is essential for pushing the boundaries of what is possible in modern synthetic chemistry.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • PMC. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

Application

Synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine, a valuable compound in chemical research. The featured methodology is the Buchwald-Hartwig amination, a pow...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine, a valuable compound in chemical research. The featured methodology is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming carbon-nitrogen bonds.[1][2] This application note details the underlying reaction principles, offers a step-by-step experimental protocol, and provides essential data for researchers, scientists, and professionals in drug development.

Introduction

Aryl amines are crucial structural motifs found in a vast array of pharmaceuticals, natural products, and functional materials.[3] The synthesis of these compounds, particularly those incorporating heterocyclic rings like pyridine, is of significant interest. 5-Methyl-N,N-diphenylpyridin-2-amine (CAS No. 1445086-62-3) is a useful research chemical with potential applications in various fields.[4] The Buchwald-Hartwig amination has emerged as a preferred method for constructing C-N bonds, offering a significant improvement over harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1] This palladium-catalyzed reaction allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions, demonstrating broad substrate scope and functional group tolerance.[1][5]

This protocol focuses on the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine via the Buchwald-Hartwig amination of 2-chloro-5-methylpyridine with diphenylamine. The choice of a palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent are critical for the success of this transformation.[2]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the 2-chloro-5-methylpyridine to form a Pd(II) complex.[2][6]

  • Amine Coordination and Deprotonation: The diphenylamine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired product, 5-Methyl-N,N-diphenylpyridin-2-amine, is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

The selection of an appropriate phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Sterically hindered and electron-rich ligands have been shown to be particularly effective.[3]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-5-methylpyridine≥98%Commercially Available
Diphenylamine≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Celite®---Commercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Schlenk tube---Standard laboratory supplier
Magnetic stir bar---Standard laboratory supplier
Magnetic stirrer/hotplate---Standard laboratory supplier
Inert gas supply (Argon or Nitrogen)High Purity---
Syringes and needles---Standard laboratory supplier
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Rotary evaporator---Standard laboratory supplier
Column chromatography setup---Standard laboratory supplier
Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: 2-Chloro-5-methylpyridine Diphenylamine Pd(OAc)₂ Xantphos NaOtBu solvent Add Anhydrous Toluene reagents->solvent inert Degas and Backfill with Inert Gas solvent->inert heat Heat to 100-110 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up filter->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: NMR, MS purify->characterize

Caption: Experimental workflow for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-methylpyridine (1.0 mmol, 1.0 equiv), diphenylamine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloro-5-methylpyridine) is consumed.

  • Work-up:

    • Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Transfer the combined organic filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5-Methyl-N,N-diphenylpyridin-2-amine as a solid.

Characterization Data

PropertyValue
Molecular Formula C₁₈H₁₆N₂[4]
Molecular Weight 260.34 g/mol [4]
Appearance Off-white to yellow solid
Purity (by NMR/LC-MS) ≥98%

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals for the methyl group on the pyridine ring, and the aromatic protons of the pyridine and phenyl rings are expected.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the carbon atoms of the pyridine and phenyl rings, as well as the methyl group, are anticipated.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 260.34.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure the use of a fresh, high-quality palladium precursor and ligand.
Incomplete exclusion of air/moistureUse proper Schlenk techniques and anhydrous solvents.
Ineffective baseUse a fresh, dry batch of sodium tert-butoxide.
Formation of side products Reaction temperature too highOptimize the reaction temperature; lower temperatures may improve selectivity.
Incorrect stoichiometryCarefully measure the amounts of all reagents.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine. This protocol, with its detailed step-by-step instructions and troubleshooting guide, is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The mild reaction conditions and broad applicability of this methodology make it a powerful tool for the construction of carbon-nitrogen bonds in complex molecules.

References

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Available from: [Link]

  • Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. Available from: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]

  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Academia.edu. Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Available from: [Link]

  • Pharmaffiliates. 43191-23-7| Chemical Name : 5-Methyl-N,N-diphenylpyridin-2-amine. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes | Request PDF. Available from: [Link]

Sources

Method

Experimental setup for catalysis with 5-Methyl-N,N-diphenylpyridin-2-amine

Application Note: Sterically Driven Palladium Catalysis Using 5-Methyl-N,N-diphenylpyridin-2-amine Executive Summary & Mechanistic Rationale In advanced transition-metal catalysis, the precise tuning of the primary coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sterically Driven Palladium Catalysis Using 5-Methyl-N,N-diphenylpyridin-2-amine

Executive Summary & Mechanistic Rationale

In advanced transition-metal catalysis, the precise tuning of the primary coordination sphere is essential for overcoming high activation barriers.1 is a highly specialized, sterically demanding nitrogen-donor ligand designed for challenging cross-coupling methodologies.

Electronic Causality: The 5-methyl substituent exerts a positive inductive effect (+I), increasing the electron density on the pyridine nitrogen. This enhanced σ-donor capability is critical for 2 formed post-oxidative addition, preventing premature catalyst decomposition into inactive species.

Steric Causality: The N,N-diphenylamino group at the 2-position introduces profound steric bulk around the metal center. In standard palladium catalysis, unhindered pyridine ligands often lead to the formation of unreactive, bis-ligated Pd(II) resting states. The extreme steric pressure of the diphenylamino group 3. Furthermore, during the final step of the catalytic cycle, this steric crowding artificially lowers the activation energy required for reductive elimination, rapidly expelling the product and regenerating the active Pd(0) species.

Experimental Workflow

G A Pre-Catalyst Pd(OAc)2 B Ligand Addition 5-Methyl-N,N-diphenylpyridin-2-amine A->B Inert Atmosphere C Active Catalyst Mono-ligated Pd(0) Complex B->C In-situ Reduction D Oxidative Addition (Aryl Halide Activation) C->D Substrate Addition E Transmetalation / Amine Binding (Substrate Coordination) D->E Base / Nucleophile F Reductive Elimination (Sterically Driven Product Release) E->F Heat (80-110 °C) F->C Catalyst Regeneration

Figure 1: Catalytic cycle and workflow utilizing 5-Methyl-N,N-diphenylpyridin-2-amine.

Self-Validating Protocol: Palladium-Catalyzed C-N Cross-Coupling

This protocol outlines a4 optimized for bulky monopyridine ligands. It is designed as a self-validating system: by incorporating an inert internal standard (dodecane) from the onset, the operator can mathematically decouple catalyst failure from downstream isolation or workup issues.

Materials:

  • Pre-catalyst: Pd(OAc)₂ (2.0 mol%)

  • Ligand: 5-Methyl-N,N-diphenylpyridin-2-amine (4.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Substrates: Aryl halide (0.5 mmol), Secondary Amine (0.6 mmol)

  • Solvent: Anhydrous Toluene (2.0 mL, rigorously degassed via freeze-pump-thaw)

  • Internal Standard: Dodecane (0.5 equiv., 57 μL)

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 5-Methyl-N,N-diphenylpyridin-2-amine (5.2 mg, 0.02 mmol).

    • Causality: The 1:2 Pd-to-ligand ratio ensures complete coordination without oversaturating the metal. Pd(OAc)₂ is selected because the acetate ligands assist in the initial in-situ reduction to Pd(0) via amine oxidation or base-mediated pathways.

  • Reagent Assembly: Add NaOtBu (72 mg, 0.75 mmol), the chosen aryl halide (0.5 mmol), and the amine (0.6 mmol).

    • Causality: NaOtBu is a strong, non-nucleophilic base that facilitates the deprotonation of the amine during the transmetalation step without outcompeting the ligand for coordination sites on the palladium center.

  • System Validation Setup: Add 2.0 mL of anhydrous toluene and exactly 57 μL of dodecane. Seal the tube with a Teflon valve.

    • Causality: Dodecane is completely inert under these conditions. Its inclusion establishes a fixed baseline for GC-FID analysis, making the protocol self-validating by allowing absolute conversion tracking regardless of solvent evaporation.

  • Reaction Execution: Transfer the sealed tube to a fume hood and stir vigorously at 100 °C in a pre-heated oil bath for 12 hours.

    • Causality: High thermal energy is required to overcome the activation barrier of transmetalation when utilizing highly sterically hindered ligands.

  • Kinetic Validation: At t = 1h, 4h, and 12h, halt stirring, allow the suspension to settle, and withdraw a 10 μL aliquot under positive argon pressure. Dilute with 1 mL EtOAc, filter through a micro-plug of silica, and analyze via GC-FID.

    • Causality: If the product-to-dodecane ratio plateaus prematurely (e.g., between 1h and 4h), it definitively proves catalyst death rather than a slow reaction rate, validating the need for immediate troubleshooting.

Quantitative Data Presentation

The structural advantages of 5-Methyl-N,N-diphenylpyridin-2-amine become evident when benchmarked against standard nitrogen-donor ligands in a sterically congested cross-coupling scenario (e.g., coupling of 2-bromotoluene with morpholine).

Table 1: Ligand Effect on Benchmark Cross-Coupling Yields

EntryLigand SystemElectronic ProfileSteric ProfileGC Yield (%)Catalyst State (Visual)
1None (Control)N/AN/A< 5%Rapid Pd Black precipitation
2PyridineModerate DonorMinimal22%Significant Pd Black
32,6-LutidineModerate DonorModerate45%Slight darkening
45-Methyl-N,N-diphenylpyridin-2-amine Strong Donor Extremely Bulky 94% Homogeneous yellow/orange

Data Summary: The bulky diphenylamino group prevents the bimolecular decomposition pathways that plague unhindered pyridines (Entry 2), while the 5-methyl group provides superior electronic stabilization compared to standard substituted pyridines (Entry 3).

Troubleshooting & Optimization

  • Symptom: Rapid formation of a black precipitate (Pd black) and reaction stalling at <20% conversion.

    • Causality: Pd black indicates irreversible catalyst aggregation due to ligand dissociation. While 5-Methyl-N,N-diphenylpyridin-2-amine is a strong σ-donor, excessive temperatures (>115 °C) can induce hemilability.

    • Solution: Lower the reaction temperature to 90 °C or increase the ligand loading to 6.0 mol% to shift the coordination equilibrium back toward the active mono-ligated complex.

  • Symptom: High conversion of starting material but low product yield (high levels of dehalogenated byproduct).

    • Causality: The rate of β-hydride elimination is outcompeting reductive elimination.

    • Solution: Switch the solvent from toluene to a more polar solvent like 1,4-dioxane to stabilize the transition state of the reductive elimination, or ensure the amine used lacks easily accessible β-hydrogens.

References

  • ChemScene. "1445086-62-3 | 5-Methyl-N,N-diphenylpyridin-2-amine". Source: chemscene.com.
  • BenchChem. "Technical Support Center: Synthesis of N,N'-diphenylpyridine-2,6-diamine". Source: benchchem.com.
  • University of Wisconsin–Madison. "Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation". Source: wisc.edu.
  • ResearchGate. "Efficient Synthesis of Bulky 2,2'-Bipyridine and (S)-Pyridine-Oxazoline Ligands". Source: researchgate.net.

Sources

Application

Application Note: Synthesis, Profiling, and Applications of 5-Methyl-N,N-diphenylpyridin-2-amine in Pharmaceutical Development

Introduction 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) is a highly versatile diarylamine-substituted pyridine derivative. In modern pharmaceutical development, this compound occupies a dual role: it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) is a highly versatile diarylamine-substituted pyridine derivative. In modern pharmaceutical development, this compound occupies a dual role: it serves as a critical synthetic scaffold for novel immunotherapeutic agents, and it is a stringently monitored regulatory impurity in the manufacturing of the anti-fibrotic drug Pirfenidone[1]. Understanding its synthetic pathways and analytical profile is essential for drug development professionals aiming to ensure active pharmaceutical ingredient (API) purity and to design next-generation enzyme inhibitors.

Mechanistic Insights: The Buchwald-Hartwig Amination

The de novo synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine relies heavily on the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction[2]. The coupling of 2-chloro-5-methylpyridine with diphenylamine presents specific mechanistic challenges due to the steric bulk of the secondary amine and the electronic properties of the heteroaryl chloride.

  • Causality in Catalyst Selection: A highly active palladium source, typically Pd2(dba)3, is paired with a bidentate phosphine ligand (e.g., dppf) or a sterically demanding monophosphine. This combination is crucial because the electron-rich ligand accelerates the oxidative addition of the Pd(0) species into the relatively strong C-Cl bond of the pyridine ring. Meanwhile, the steric bulk forces the subsequent reductive elimination, preventing the formation of stable, unreactive Pd(II) dead-end complexes[2].

  • Base and Solvent Rationale: Sodium tert-butoxide (NaOtBu) is the base of choice[2]. Diphenylamine is a poor nucleophile; thus, a strong base is required to effectively deprotonate the coordinated amine and drive the formation of the palladium amido intermediate. Toluene is utilized as the solvent due to its non-polar nature, which stabilizes the transition states, and its high boiling point, which accommodates the thermal energy required to overcome the activation barrier of reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (2-Chloro-5-methylpyridine) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Amine Amine Coordination (Diphenylamine) PdII->Amine Deprot Deprotonation (NaOtBu) Amine->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Methyl-N,N-diphenylpyridin-2-amine RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed C-N cross-coupling for 5-Methyl-N,N-diphenylpyridin-2-amine.

Application 1: Scaffold for IDO1 Inhibitors (Kynurenine Pathway)

Beyond its role as an impurity, the N,N-diphenylpyridin-2-amine core is a privileged scaffold in the design of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors[3]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan to kynurenine. Tumors exploit this pathway to deplete tryptophan and accumulate kynurenine, leading to profound T-cell suppression and immune evasion[3].

By incorporating the 5-methyl-N,N-diphenylpyridin-2-amine moiety, researchers synthesize potent IDO1 inhibitors that competitively bind to the enzyme's active site[4]. This halts kynurenine production, thereby restoring T-cell proliferation and enhancing the efficacy of immunotherapies.

Pathway Trp L-Tryptophan Enzyme IDO1 Enzyme Trp->Enzyme Kyn Kynurenine Enzyme->Kyn ImmuneSupp T-Cell Suppression Kyn->ImmuneSupp Inhibitor IDO1 Inhibitor (N,N-diphenylpyridin-2-amine core) Inhibitor->Enzyme Blocks ImmuneAct T-Cell Activation Inhibitor->ImmuneAct Restores

Caption: Kynurenine pathway inhibition using the N,N-diphenylpyridin-2-amine scaffold.

Application 2: Regulatory Impurity Profiling in Pirfenidone

Pirfenidone (5-Methyl-1-phenyl-2(1H)-pyridinone) is a blockbuster anti-fibrotic medication used primarily for idiopathic pulmonary fibrosis[1]. During its industrial synthesis—often involving the Ullmann coupling of 5-methyl-2-pyridone—side reactions or contaminated starting materials can yield 5-Methyl-N,N-diphenylpyridin-2-amine[5]. Due to its structural similarity and high lipophilicity, it can co-crystallize with the API. Regulatory agencies mandate strict monitoring of this impurity (often cataloged as DCTI-C-001165 or Pirfenidone Impurity 6) to ensure patient safety and drug efficacy[1].

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine

This self-validating protocol ensures high conversion by utilizing visual cues (color changes) to confirm active catalyst formation[2].

  • Preparation: In a nitrogen-flushed Schlenk flask, combine 2-chloro-5-methylpyridine (1.00 mmol), diphenylamine (1.20 mmol), and NaOtBu (1.20 mmol).

  • Catalyst Activation: Add Pd2(dba)3 (0.01 mmol) and dppf (0.02 mmol). The powder mixture will initially appear dark purple/red.

  • Solvent Addition: Inject 5 mL of anhydrous, degassed toluene. Stir at room temperature for 10 minutes.

    • Validation Check: The solution must transition to a deep yellow/orange, indicating the successful formation of the active Pd(0)L_n species. If the solution remains dark red, oxygen contamination has likely poisoned the catalyst.

  • Reaction: Heat the mixture to 85 °C and stir for 16-24 hours[2].

  • Workup: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the product as an off-white solid[6].

Protocol B: RP-HPLC Method for Pirfenidone Impurity Profiling

To separate the highly lipophilic 5-Methyl-N,N-diphenylpyridin-2-amine from the more polar Pirfenidone API, a reverse-phase method is employed.

  • Sample Preparation: Dissolve the Pirfenidone API sample in the mobile phase to a concentration of 1 mg/mL.

  • System Equilibration: Flush the C18 column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Execution: Inject 10 µL of the sample. Monitor the eluent at 254 nm.

  • Validation: The API will elute first, followed by the highly retained 5-Methyl-N,N-diphenylpyridin-2-amine impurity. Calculate the area percent to ensure the impurity is below the ICH regulatory threshold (<0.05% w/w).

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst System Base Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd2(dba)3 / dppf NaOtBu Toluene 85 85 Optimal conversion; rapid reductive elimination.
Pd(OAc)2 / XPhos K3PO4 Dioxane 100 62 Slower reductive elimination due to weaker base.

| Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 90 | 45 | Incomplete oxidative addition; steric hindrance. |

Table 2: RP-HPLC Method Parameters for Pirfenidone Impurity Profiling

Parameter Specification Scientific Causality
Column C18 (250 x 4.6 mm, 5 µm) Non-polar stationary phase retains lipophilic impurities.
Mobile Phase Acetonitrile : Water (0.1% TFA) (70:30) TFA ensures sharp peak shape by suppressing amine ionization.
Flow Rate 1.0 mL/min Balances peak resolution and overall run time.
Detection UV at 254 nm Optimal absorption wavelength for diphenyl-substituted pyridines.

| Injection Vol. | 10 µL | Prevents column overloading and maintains theoretical plates. |

References

  • Simson Pharma Limited. "5-Methyl-N,N-diphenyl-2-pyridinamine | CAS No- 1445086-62-3". Simson Pharma Product Catalog.

  • Royal Society of Chemistry (RSC). "General: Reagent Information & Synthesis Procedures". Chemical Science Supporting Information.

  • Daicel Pharma Standards. "Pirfenidone Impurities Manufacturers & Suppliers (DCTI-C-001165)". Daicel Pharma Catalog.

  • Google Patents. "CA2902594C - Inhibitors of the kynurenine pathway". Patent Database.

  • European Patent Office. "EP 2970173 B1 - Inhibitors of the Kynurenine Pathway". Patent Database.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing C-N Coupling for 5-Methyl-N,N-diphenylpyridin-2-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of1.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of1.

Synthesizing this specific target via the Buchwald-Hartwig amination of 2-bromo-5-methylpyridine and diphenylamine presents a "perfect storm" of kinetic bottlenecks. You are attempting to couple a notoriously Lewis-basic electrophile (which actively poisons palladium catalysts) with a sterically hindered, electronically deactivated secondary amine.

This guide is designed to move beyond generic protocols. Below, we break down the mechanistic causality of common failures and provide a self-validating framework to ensure your cross-coupling reactions succeed.

Core Mechanistic Logic & Potential Pitfalls

To troubleshoot effectively, we must first visualize where the catalytic cycle fails. The diagram below maps the intended pathway against the primary failure mode: off-cycle catalyst poisoning.

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., Pd-PEPPSI-IPentCl) OA Oxidative Addition (2-Bromo-5-methylpyridine) Pd0->OA Fast Poison Catalyst Poisoning (Pyridine N-Coordination) OA->Poison Unhindered Ligands Amine Amine Coordination (Diphenylamine) OA->Amine Bulky Ligands Prevent Poisoning Deprot Deprotonation (NaOtBu) Amine->Deprot Base Addition RE Reductive Elimination (Product Release) Deprot->RE Transmetalation RE->Pd0 Catalyst Regeneration Prod 5-Methyl-N,N-diphenylpyridin-2-amine RE->Prod C-N Bond Formation

Mechanistic workflow of the Buchwald-Hartwig amination highlighting catalyst poisoning pitfalls.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at <20% conversion, even with extended heating? The Causality: The nitrogen atom of your 2-bromo-5-methylpyridine substrate is highly Lewis basic. Following the oxidative addition step, this nitrogen can coordinate to the Pd(II) center, forming a stable, unreactive chelate that completely 2. Furthermore, because diphenylamine is a poor nucleophile (its lone pair is delocalized across two phenyl rings), the amine coordination step is exceptionally slow, giving the off-cycle poisoning pathway ample time to dominate. The Solution: You must use a highly active precatalyst equipped with an extremely bulky ligand. The sheer steric bulk of ligands like the N-heterocyclic carbene (NHC) in 3 physically blocks the pyridine nitrogen from coordinating to the metal center, forcing the catalytic cycle forward.

Q2: I am observing 3-methylpyridine (hydrodehalogenation) instead of the C-N coupled product. What is going wrong? The Causality: Because diphenylamine lacks beta-hydrogens, beta-hydride elimination is impossible here. Therefore, hydrodehalogenation is arising from an external proton or hydride source. When using a strong base like NaOtBu, trace moisture in your solvent can lead to protodehalogenation of the long-lived Pd(II) intermediate. Alternatively, the base itself can mediate a hydride transfer if the reaction is pushed to excessively high temperatures (>110 °C). The Solution: Rigorous Schlenk techniques are non-negotiable. Ensure your toluene is freshly distilled or passed through activated alumina. Lower the reaction temperature to 80 °C; a highly active catalyst will perform better at lower temperatures where thermal decomposition pathways are suppressed.

Q3: Can I just mix Pd₂(dba)₃ and a phosphine ligand in situ instead of buying an expensive precatalyst? The Causality: No. The 4 is just as critical as the ligand. When coupling sterically congested amines, in situ mixtures often form off-cycle Pd(I) dimers or fail to achieve the necessary 1:1 Pd:Ligand ratio, resulting in sluggish kinetics. The Solution: Use preformed palladacycles (e.g., RuPhos Pd G3) or well-defined NHC complexes. These precatalysts undergo rapid, quantitative activation to the monoligated Pd(0) active species, which is mandatory for activating deactivated substrates.

Quantitative Data: Optimization Matrix

The table below summarizes the optimization landscape for synthesizing 5-Methyl-N,N-diphenylpyridin-2-amine, demonstrating why modern precatalysts are required.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1002415%Catalyst poisoning; unreacted starting material.
Pd(OAc)₂ / BINAPNaOtBuToluene1102428%Significant hydrodehalogenation observed.
RuPhos Pd G3 / RuPhosNaOtBuToluene901285%Clean conversion; minimal side products.
Pd-PEPPSI-IPentCl NaOtBu Toluene 80 8 92% Rapid kinetics; complete suppression of pyridine coordination.
Standard Operating Procedure (SOP)

This protocol utilizes Pd-PEPPSI-IPentCl, which has been explicitly validated for overcoming the poisoning effects of 2-aminopyridine derivatives.

Step 1: Preparation of the Reaction Vessel

  • Action: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

  • Self-Validation Checkpoint: The glass must be completely cool to the touch before proceeding. Adding the catalyst to a warm tube will cause immediate thermal degradation.

Step 2: Reagent Loading (Glovebox Recommended)

  • Action: Inside an argon-filled glovebox, add 2-bromo-5-methylpyridine (1.0 equiv, 1.0 mmol), diphenylamine (1.2 equiv, 1.2 mmol), Pd-PEPPSI-IPentCl (2 mol%, 0.02 mmol), and NaOtBu (1.5 equiv, 1.5 mmol) to the Schlenk tube. Seal with a rubber septum.

  • Causality: NaOtBu is highly hygroscopic. Loading in a glovebox prevents atmospheric moisture from initiating the protodehalogenation side-reaction discussed in Q2.

Step 3: Solvent Addition

  • Action: Remove the sealed tube from the glovebox. Connect to an Argon Schlenk line. Inject 5.0 mL of anhydrous, degassed toluene (to reach a 0.2 M concentration) via syringe.

  • Causality: A highly concentrated solution (0.2 M - 0.5 M) kinetically favors the bimolecular amine coordination step over unimolecular catalyst decomposition.

Step 4: Reaction Initiation & Monitoring

  • Action: Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm).

  • Self-Validation Checkpoint: Observe the solution color. A transition to a clear, deep red/orange indicates the successful generation of the active catalytic species. If the solution turns opaque black within the first 30 minutes, the catalyst has crashed out as palladium black (abort, clean, and verify your solvent's anhydrous state).

Step 5: Workup and Isolation

  • Action: After 8 hours, cool the mixture to room temperature. Quench with 5 mL of deionized water. Extract with ethyl acetate (3 x 10 mL). Filter the combined organic layers through a 1-inch pad of Celite.

  • Causality: The Celite filtration is critical to remove colloidal palladium residues, which can streak during column chromatography and contaminate the final 5-Methyl-N,N-diphenylpyridin-2-amine product. Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

References
  • N. V. Tzouras et al. "Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions." ChemRxiv (2023).[Link]

  • York University. "PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS." YorkSpace (2018).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine

Welcome to the Application Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3), a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for research scientists and process chemists optimizing the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3), a critical intermediate and known impurity in the production of antifibrotic therapeutics like Pirfenidone.

The standard synthetic route relies on the of 2-halo-5-methylpyridine with diphenylamine. While highly effective, this palladium-catalyzed C-N cross-coupling is susceptible to specific side reactions if the catalytic cycle is disrupted. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Side Reaction Pathways

Understanding the failure modes of your reaction requires mapping the catalytic cycle. The diagram below illustrates the active pathway alongside the three most common side reactions: protodehalogenation, aryl homocoupling, and catalyst deactivation.

G Pd_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_0 Active LₙPd(0) Catalyst Pd_pre->Pd_0 Reduction Ox_Add Oxidative Addition (2-Bromo-5-methylpyridine) Pd_0->Ox_Add Oxidation Catalyst Deactivation (O₂ exposure) Pd_0->Oxidation O₂ present Amine_Coord Amine Coordination (Diphenylamine) Ox_Add->Amine_Coord Dehalogenation Side Reaction: Protodehalogenation (Moisture driven) Ox_Add->Dehalogenation H₂O present Homocoupling Side Reaction: Aryl Homocoupling (Excess Base/Temp) Ox_Add->Homocoupling Competing Pathway Deprotonation Deprotonation (NaOtBu) Amine_Coord->Deprotonation Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd_0 Regeneration Product 5-Methyl-N,N-diphenylpyridin-2-amine (Target Product) Red_Elim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting key steps and side reaction pathways.

Self-Validating Experimental Protocol

To prevent side reactions, every step of the methodology must be causally linked to the preservation of the active Ln​Pd(0) species. Follow this validated protocol for a 10 mmol scale synthesis.

Materials:

  • 2-Bromo-5-methylpyridine (1.0 equiv, 10 mmol)

  • Diphenylamine (1.2 equiv, 12 mmol)

  • Pd(OAc)₂ (0.05 equiv, 0.5 mmol)

  • XPhos ligand (0.10 equiv, 1.0 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol)

  • Anhydrous Toluene (50 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation & Degassing:

    • Action: In a flame-dried Schlenk flask, combine Pd(OAc)₂, XPhos, and anhydrous toluene. Sparge the mixture with ultra-pure Argon for 30 minutes prior to adding any other reagents.

    • Causality: Palladium(0) is highly susceptible to oxidation. Atmospheric O2​ irreversibly oxidizes the active catalyst into inactive Pd(II) species. Pre-mixing the palladium source with the bulky XPhos ligand allows for the formation of the stable, active Ln​Pd(0) complex before the base can degrade the free ligand.

    • Validation Checkpoint: Observe the solution. It must transition from a reddish-brown suspension to a clear, deep yellow/orange homogeneous solution. If it remains cloudy or turns black, the catalyst has failed to activate or has oxidized.

  • Reagent Addition:

    • Action: Under a positive flow of Argon, add 2-bromo-5-methylpyridine and diphenylamine. Finally, add NaOtBu in one portion.

    • Causality: NaOtBu is required to deprotonate the coordinated diphenylamine. It is added last to prevent base-induced side reactions with the starting materials before the palladium complex is fully engaged.

  • Reaction Execution:

    • Action: Seal the flask and heat the mixture to 95 °C for 12 hours with vigorous stirring.

    • Validation Checkpoint: Monitor via HPLC or TLC (Hexanes/EtOAc 9:1). The UV-active spot for 2-bromo-5-methylpyridine should disappear entirely. The reaction mixture should remain a dark, clear amber. A sudden shift to an opaque black color indicates catalyst death.

  • Quenching & Workup:

    • Action: Cool to room temperature, dilute with 50 mL of ethyl acetate, and filter through a tightly packed pad of Celite.

    • Causality: Celite filtration removes insoluble inorganic salts (NaBr) and precipitated palladium, preventing severe emulsion formation during subsequent aqueous washing steps.

Troubleshooting Guide & FAQs

Issue 1: Dehalogenation of the Aryl Halide

Q: My LC-MS shows significant amounts of 3-methylpyridine instead of my target product. How do I prevent this? A: You are observing protodehalogenation . In the , if the Pd(II)-aryl intermediate encounters a proton source (such as trace water or an alcohol) before the diphenylamine can coordinate, it undergoes premature reductive elimination to yield the dehalogenated arene.

  • Solution: Ensure strictly anhydrous conditions. Dry your toluene over activated 4Å molecular sieves. Furthermore, check the quality of your NaOtBu; if it has been exposed to air, it will absorb moisture and form NaOH and tert-butanol, both of which act as proton sources for this side reaction.

Issue 2: Aryl Homocoupling

Q: I am detecting a byproduct corresponding to 5,5'-dimethyl-2,2'-bipyridine. Why is the starting material reacting with itself? A: Aryl homocoupling occurs when two aryl halide molecules undergo oxidative addition and transmetalation with each other at the palladium center. This is often exacerbated by high temperatures or when the amine coordination step is kinetically slow.

  • Solution: Because diphenylamine is a relatively bulky secondary amine, its coordination to palladium can be sluggish. To fix this, by switching to a more sterically demanding, electron-rich ligand like XPhos or BrettPhos. The steric bulk of these ligands accelerates the reductive elimination step, outcompeting the secondary oxidative addition required for homocoupling.

Issue 3: Catalyst Deactivation

Q: The reaction stalls at 40% conversion, and the solution turns completely black within the first two hours. What went wrong? A: The black precipitate is "palladium black" —agglomerated, inactive Pd(0) nanoparticles. This indicates catastrophic catalyst deactivation.

  • Solution: This is almost always caused by oxygen ingress or ligand degradation. Verify the integrity of your Schlenk line and ensure your solvent was adequately degassed. If the environment is strictly anaerobic, your base concentration might be too high, causing the base to displace the phosphine ligand. Reduce the NaOtBu equivalents from 1.5 to 1.2.

Issue 4: Substrate Substitution

Q: Can I use 2-chloro-5-methylpyridine instead of the bromo analogue to reduce starting material costs? A: Yes, but it requires a strategic adjustment. Aryl chlorides have a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making the initial oxidative addition step much slower.

  • Solution: If using the chloro-analogue, you must use a highly electron-rich dialkylbiaryl phosphine ligand (like XPhos) to increase the electron density on the palladium center, thereby forcing the oxidative addition. Standard ligands like BINAP or DPPF will likely result in unreacted starting material.

Quantitative Optimization Data

The following table summarizes the impact of different reaction parameters on the yield and side-reaction profile during the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine. Use this data to benchmark your own optimization efforts.

Aryl HalideLigandBaseSolventTemp (°C)Yield (%)Major Observed Side Product
2-Bromo-5-methylpyridineBINAPCs₂CO₃Toluene11072Aryl Homocoupling (8%)
2-Bromo-5-methylpyridine XPhos NaOtBu Toluene 95 94 Trace Dehalogenation (<1%)
2-Chloro-5-methylpyridineXPhosNaOtBuToluene10088Unreacted Starting Material (5%)
2-Bromo-5-methylpyridineDPPFK₃PO₄Dioxane10065Protodehalogenation (12%)
2-Bromo-5-methylpyridineXPhosNaOtBuTHF7045Unreacted Starting Material (50%)

(Note: The bolded row represents the optimized, self-validating conditions described in the protocol above).

References

  • Wikipedia. "Buchwald–Hartwig amination". Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Reactions Involving 5-Methyl-N,N-diphenylpyridin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) . Because this compound occupies a dual role in modern chemistry—both as a highly specialized, bulky nitrogen-donor ligand for transition-metal catalysis and as a strictly monitored API impurity in the synthesis of Pirfenidone—our troubleshooting guides address the specific mechanistic challenges associated with its synthesis, suppression, and application.

FAQ 1: Synthesizing the Compound (Buchwald-Hartwig Amination)

Q: We are attempting to synthesize 5-Methyl-N,N-diphenylpyridin-2-amine via the cross-coupling of 2-chloro-5-methylpyridine with diphenylamine. Our yields are stalled below 15%, with significant protodehalogenation observed. How can we improve conversion and selectivity?

A: The poor yield is a direct consequence of the steric and electronic properties of your nucleophile. Diphenylamine is a bulky, secondary, and electronically deactivated amine. When using first-generation palladium catalysts (e.g., Pd(OAc)2​/PPh3​ ), the rate of oxidative addition into the heteroaryl chloride is slow. More critically, the bulky amine struggles to coordinate to the palladium center, leaving the catalyst resting state vulnerable to off-cycle degradation pathways, such as β -hydride elimination or protodehalogenation of the starting material .

The Solution (Causality): You must switch to a highly active, monoligated Pd(0) system designed specifically for secondary amines. We recommend the RuPhos-Pd-G3 precatalyst paired with the RuPhos ligand . The Generation 3 (G3) palladacycle features a mesylate counterion that ensures rapid, quantitative activation at room temperature under mildly basic conditions, preventing catalyst death before the reaction even begins. The RuPhos ligand's dialkylbiaryl framework provides the exact steric bulk needed to force the palladium center into a lower coordination state, drastically accelerating the difficult reductive elimination step to form the C-N bond.

Quantitative Data: Catalyst & Ligand Effects on Yield
Catalyst SystemLigandTemp (°C)Time (h)Yield (%)Primary Mechanistic Issue
Pd(OAc)2​ PPh3​ 10024< 10Poor oxidative addition; protodehalogenation.
Pd2​(dba)3​ BINAP10024~ 30Severe steric clash with diphenylamine.
BrettPhos-Pd-G3BrettPhos8524~ 45Ligand pocket is too restricted for secondary amines.
RuPhos-Pd-G3 RuPhos 85 24 > 95 None. Optimal geometry for secondary amines.
Self-Validating Protocol: Synthesis via RuPhos-Pd-G3
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with RuPhos-Pd-G3 (0.1 mol %), RuPhos ligand (0.1 mol %), and sodium tert-butoxide (1.2 equiv).

  • Substrate Addition: Add diphenylamine (1.2 equiv) to the flask.

  • Solvent & Electrophile: Add anhydrous, degassed THF to achieve a 1.0 M concentration relative to the halide. Follow immediately with 2-chloro-5-methylpyridine (1.0 equiv).

  • Reaction & Validation Check: Seal the flask, remove it from the glovebox, and transfer to an oil bath at 85 °C.

    • Self-Validation: Observe the reaction mixture after 30 minutes. It should transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicating successful generation of the active Pd(0) species. If the solution remains yellow and heterogeneous, the precatalyst has failed to activate (likely due to moisture ingress or degraded NaOtBu ).

  • Workup: After 24 hours, cool to room temperature, quench with deionized water, extract with ethyl acetate ( 3×20 mL), dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (hexanes/ethyl acetate gradient) to yield 5-Methyl-N,N-diphenylpyridin-2-amine as a white solid.

FAQ 2: Controlling API Impurities (Pirfenidone Scale-Up)

Q: During the Ullmann coupling synthesis of the API Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), we are detecting 5-Methyl-N,N-diphenylpyridin-2-amine as a critical impurity. What is the mechanistic origin of this, and how do we suppress it?

A: In the Ullmann-type C-N coupling, 5-methyl-2-pyridone is reacted with an excess of iodobenzene. The impurity, 5-Methyl-N,N-diphenylpyridin-2-amine, does not form from the pyridone itself. Instead, it originates from 5-methylpyridin-2-amine , a common synthetic precursor and trace contaminant in the starting 5-methyl-2-pyridone .

The Causality: Under basic, Cu-catalyzed Ullmann conditions, the primary amine of the trace 5-methylpyridin-2-amine is a significantly stronger nucleophile than the tautomeric oxygen/nitrogen of the pyridone. Consequently, it rapidly undergoes exhaustive double N-phenylation with the excess iodobenzene. Because this side reaction is kinetically favored, even trace amounts of the precursor amine will quantitatively convert into the diphenylated impurity.

Troubleshooting Steps:

  • Strict In-Process Controls (IPC): Implement HPLC screening on the starting 5-methyl-2-pyridone to ensure the 5-methylpyridin-2-amine precursor is limited to <0.05% .

  • Catalyst Tuning: Utilize a milder base (e.g., K2​CO3​ instead of Cs2​CO3​ ) and a sterically demanding diamine ligand (such as N,N'-dimethyl-1,2-cyclohexanediamine). This increases the steric crowding around the copper center, hindering the second N-arylation of the amine and favoring the mono-arylation of the flat pyridone ring.

FAQ 3: Application as a Ligand

Q: Can 5-Methyl-N,N-diphenylpyridin-2-amine be utilized as a functional ligand in our transition-metal catalyzed C-H activation workflows?

A: Yes. It functions as a highly specialized, bulky nitrogen-donor (monopyridine) ligand. The diphenylamino group at the C2 position provides immense steric shielding around the metal center (e.g., Pd or Cu). This steric bulk serves two causal functions:

  • It physically prevents unwanted catalyst dimerization, which often leads to inactive resting states.

  • It forces the metal center into a lower coordination number, which is a critical thermodynamic driver for accelerating difficult reductive eliminations in C-H functionalization methodologies.

Reaction Pathway Visualization

ReactionNetwork cluster_synthesis Pathway A: Targeted Synthesis cluster_impurity Pathway B: API Impurity Formation A1 2-Chloro-5-methylpyridine + Diphenylamine A2 RuPhos-Pd-G3 NaOtBu, THF, 85°C A1->A2 A3 5-Methyl-N,N-diphenylpyridin-2-amine (Yield >95%) A2->A3 B1 5-Methylpyridin-2-amine (Trace Precursor) B2 Iodobenzene (Excess) Cu Catalyst, Base B1->B2 Double N-Phenylation B3 5-Methyl-N,N-diphenylpyridin-2-amine (API Impurity) B2->B3 Double N-Phenylation

Reaction pathways for 5-Methyl-N,N-diphenylpyridin-2-amine: targeted synthesis vs. API impurity.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). A Highly Active Palladium Catalyst for the Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(42), 13552-13554.[Link]

Optimization

Identifying byproducts in the synthesis of N,N-diarylaminopyridines

Welcome to the technical support center for the synthesis of N,N-diarylaminopyridines. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N-diarylaminopyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common questions and troubleshooting strategies for issues encountered during synthesis, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for N,N-diarylaminopyridines, and which is most suitable for my project?

The two most prevalent methods for constructing the C-N bonds in N,N-diarylaminopyridines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation.[3] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aminopyridine with an aryl halide (or triflate). The development of sterically hindered and electron-rich ligands has been crucial for achieving high yields and extending the reaction to less reactive aryl chlorides.[1]

  • Ullmann Condensation: This classical method involves the coupling of an aminopyridine with an aryl halide using a stoichiometric or catalytic amount of copper.[2] Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C), which limited their applicability. Modern protocols with specialized ligands have enabled milder conditions, but the substrate scope can be more limited than the Buchwald-Hartwig reaction.[2]

Choosing the right method depends on:

  • Substrate Reactivity: For less reactive aryl chlorides, a modern Buchwald-Hartwig catalyst system with a bulky, electron-rich ligand is typically more effective.[4]

  • Cost and Scale: For large-scale synthesis, the cost of the palladium catalyst and ligand may be a consideration, potentially making a well-optimized Ullmann condensation more economical.

  • Functional Group Tolerance: The Buchwald-Hartwig amination is renowned for its excellent tolerance of various functional groups, which is a significant advantage in complex molecule synthesis.[5]

Q2: What are the most common classes of byproducts I should anticipate in these reactions?

Regardless of the chosen method, several classes of byproducts are frequently observed. Proactively monitoring for these impurities is critical for process optimization and ensuring the purity of the final compound.

Common Byproduct Classes:

  • Homocoupled Biaryl (Ar-Ar): Formed from the coupling of two aryl halide molecules.[6][7]

  • Hydrodehalogenation Product (Ar-H): The aryl halide is reduced, replacing the halogen with a hydrogen atom.[1][8]

  • Phenol/Aryl Ether Formation: Occurs if the reaction is sensitive to trace water or if using an alkoxide base, leading to the formation of Ar-OH or Ar-O-Alkyl.[9][10]

  • Unreacted Starting Materials: Low conversion can leave significant amounts of the starting aminopyridine and aryl halide.

The diagram below illustrates the main reaction pathways and the formation of these key byproducts.

SM Starting Materials (Aminopyridine + Aryl Halide) CAT Catalyst System (Pd or Cu based) PRODUCT Desired Product (N,N-Diarylaminopyridine) CAT->PRODUCT Desired C-N Coupling BYPRODUCT_HC Homocoupled Biaryl (Ar-Ar) CAT->BYPRODUCT_HC Side Reaction: Homocoupling BYPRODUCT_HDH Hydrodehalogenation (Ar-H) CAT->BYPRODUCT_HDH Side Reaction: Reduction BYPRODUCT_OH Phenol / Ether (Ar-OH / Ar-OR) CAT->BYPRODUCT_OH Side Reaction: Hydroxylation

Caption: Main synthetic pathways and common byproduct classes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.

Problem 1: Significant formation of a homocoupled biaryl (Ar-Ar) byproduct.

Q: My LC-MS and NMR data show a prominent signal corresponding to a biaryl, derived from my aryl halide starting material. What is the cause, and how can I minimize it?

A: The formation of a homocoupled biaryl (Ar-Ar) is a common side reaction, particularly in palladium-catalyzed couplings.[7]

Causality: This byproduct arises from the reductive elimination of a diarylpalladium(II) intermediate (Ar-Pd(II)-Ar). This intermediate can form through a disproportionation reaction between two molecules of the initial arylpalladium(II) halide complex (Ar-Pd(II)-X).[7][11] This pathway becomes more competitive if the subsequent steps in the main catalytic cycle (i.e., reaction with the amine) are slow.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, tend to favor the formation of monoligated palladium species.[1] This steric hindrance can disfavor the formation of the diarylpalladium(II) intermediate required for homocoupling.

  • Temperature Control: Elevated temperatures can sometimes promote homocoupling. If feasible for your specific reaction, try reducing the temperature to see if it disfavors the side reaction relative to the desired C-N bond formation.

  • Reagent Purity: Ensure the purity of your aryl halide. Certain impurities can facilitate side reactions.

  • Catalyst System: In some cases, switching from a palladium to a copper-based system (Ullmann reaction) might reduce homocoupling, although other challenges may arise.

Problem 2: My aryl halide is being converted to the corresponding arene (Ar-H).

Q: I've identified a significant byproduct where the halogen on my aryl halide has been replaced by hydrogen. What causes this hydrodehalogenation, and what steps can I take to prevent it?

A: Hydrodehalogenation (HDH) is a frequent and often frustrating side reaction in cross-coupling chemistry.[4][8]

Causality: The mechanism can be complex, but it generally involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, elimination can occur from the palladium amido complex, although this is less common for aryl amines.[1]

  • Reaction with Trace Water or Base: Trace amounts of water or hydroxide in the reaction mixture can react with the palladium catalyst to generate Pd-H species.[4]

  • Solvent or Additive Decomposition: Some solvents or additives can decompose at elevated temperatures to provide a source of hydride.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: This is the most critical factor. Use high-purity, anhydrous solvents (e.g., toluene, dioxane) and ensure your base is dry.[4] Storing bases like sodium tert-butoxide in a glovebox is highly recommended.[5]

  • Degas Solvents Thoroughly: Oxygen can degrade ligands and catalysts, leading to side reactions. Degas your solvent by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.

  • Ligand Choice: Certain ligands are more prone to decomposition pathways that can lead to hydride formation. Screening different ligands can sometimes mitigate this issue.

  • Base Purity: Use a high-purity base. Lower-grade sodium tert-butoxide can contain sodium hydroxide, which exacerbates HDH.[4]

Problem 3: The reaction has stalled with low conversion of starting materials.

Q: My reaction stops prematurely, leaving large amounts of unreacted aminopyridine and aryl halide. What are the likely causes of this catalyst deactivation?

A: Low conversion is often due to issues with the stability and activity of the catalytic system. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially for less reactive aryl chlorides.[4]

Causality:

  • Catalyst Oxidation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation.[4]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other decomposition pathways, especially at high temperatures.

  • Poor Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. Using well-defined pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) can ensure more reliable generation of the active catalyst.[5]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact catalyst stability and activity.

The following workflow can help diagnose the root cause of low conversion.

Start Low Conversion Observed Check_Inert Is the inert atmosphere rigorously maintained? Start->Check_Inert Check_Catalyst Is the catalyst system optimal for the substrate? Check_Inert->Check_Catalyst Yes Sol_Inert Action: Improve inerting technique (e.g., use glovebox, degas solvents). Check_Inert->Sol_Inert No Check_Conditions Are the reaction conditions (temp, base, solvent) appropriate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Action: Screen ligands (e.g., bulky biarylphosphines). Consider using a pre-catalyst. Increase catalyst loading. Check_Catalyst->Sol_Catalyst No Sol_Conditions Action: Increase temperature. Ensure high-purity base (NaOtBu). Use anhydrous solvent. Check_Conditions->Sol_Conditions No End Re-run Experiment Check_Conditions->End Yes Sol_Inert->End Sol_Catalyst->End Sol_Conditions->End

Sources

Troubleshooting

Overcoming challenges in the purification of tertiary amine pyridine derivatives

Technical Support Center: Overcoming Purification Challenges for Tertiary Amine Pyridine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Purification Challenges for Tertiary Amine Pyridine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of tertiary amine pyridine derivatives. These molecules are notoriously difficult to purify due to their dual basic centers and strong metal-coordination capabilities.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity recovery for your drug development workflows.

Section 1: Troubleshooting Guide & FAQs

Q1: Why do my tertiary amine pyridine derivatives streak so severely on standard silica gel, even when using highly polar solvent systems? The Causality: Standard silica gel is populated with weakly acidic silanol groups (Si-OH), which have a pKa of approximately 4.5 to 5.0[1]. Tertiary amine pyridine derivatives possess multiple basic nitrogen centers with available lone pairs. These nitrogens act as strong Brønsted bases and hydrogen-bond acceptors, leading to a severe acid-base interaction with the stationary phase. This creates a mixed-mode retention mechanism (standard partitioning combined with ion-exchange), which manifests as broad, tailing peaks, irreversible adsorption, and poor fraction resolution[1].

Q2: I am using Normal Phase Chromatography (NPC). Should I add a basic modifier to my eluent, or switch to an amine-functionalized stationary phase? The Causality & Solution: Both are viable, but they serve different scenarios:

  • Basic Modifiers (e.g., TEA, NH₄OH): Adding 0.1%–1.0% of a volatile base like triethylamine (TEA) dynamically coats the acidic silanol sites. The TEA outcompetes your target pyridine derivative for these active acidic sites, resulting in sharper elution profiles[2]. This is cost-effective for stable compounds.

  • Amine-Functionalized Silica: If your compound is acid-sensitive or you suffer from low recovery, switch to an amine-functionalized silica gel. Here, the surface is covalently bonded with aminopropyl groups, permanently shielding the silanols and providing a mildly basic environment[3]. This eliminates the need for odorous additives and prevents sample degradation.

Q3: When using Reverse-Phase HPLC (RPC) for final polishing, how do I optimize the mobile phase to prevent peak splitting and ensure high recovery? The Causality & Solution: In RPC, the retention of ionizable compounds is highly dependent on their ionization state. If the mobile phase pH is near the pKa of your basic amine, the molecule exists in a dynamic equilibrium between its protonated (hydrophilic) and free-base (lipophilic) forms, causing peak broadening and splitting[4].

To resolve this, apply the "2 pH Rule": adjust the mobile phase pH to at least two units above the highest pKa of your molecule[5]. For tertiary amine pyridines, this typically requires a pH > 9 to ensure the compound is fully deprotonated[4]. Because traditional silica dissolves at high pH, you must use a pH-stable hybrid silica or polymer-based column[4].

Section 2: Quantitative Data on pH Optimization

The following table summarizes the causal relationship between mobile phase pH, ionization state, and chromatographic performance for a typical tertiary amine pyridine derivative (assuming a highest pKa of ~7.5).

Mobile Phase pHAmine Ionization StateRetention Factor (k')Asymmetry Factor (As)Expected RecoveryRecommended Column Type
3.0 Fully Protonated (>99%)1.2 (Low Retention)1.8 (Tailing)>95%Standard C18 (Acidic)
7.5 50% Protonated3.5 (Variable)>3.0 (Severe Tailing)~80%Avoid (Near pKa)
10.0 Free Base (>99%)8.4 (High Retention)1.1 (Sharp, Symmetrical)>98%Hybrid C18 / Polymer

Section 3: Mechanistic Workflows & Visualizations

Below is the logical decision tree for selecting the appropriate purification strategy based on your crude sample's properties.

PurificationWorkflow Start Crude Tertiary Amine Pyridine Derivative Assess Assess Impurity Profile & Acid Sensitivity Start->Assess NPC_TEA Normal Phase (Silica) + 1% TEA/NH4OH Assess->NPC_TEA Stable, bulk purification NPC_Amine Amine-Functionalized Silica Gel Assess->NPC_Amine Acid-sensitive or low recovery RPC_HighPH Reverse Phase HPLC (pH > pKa + 2) Assess->RPC_HighPH High purity polishing needed AcidExt Acid-Base Extraction (Pre-treatment) Assess->AcidExt High non-basic impurities AcidExt->Assess

Logical workflow for selecting the optimal purification strategy for basic pyridine derivatives.

Section 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Normal-Phase Purification using Amine-Functionalized Silica This protocol utilizes a modified stationary phase to prevent acid-base interactions without requiring mobile phase additives.

  • Column Packing: Slurry pack the amine-functionalized silica gel in a non-polar solvent (e.g., 100% hexanes or heptane).

    • Causality: Packing in a non-polar solvent prevents the exothermic heat of solvation that occurs with polar solvents, ensuring a uniform, crack-free column bed.

  • Sample Loading: Dissolve the crude tertiary amine pyridine in a minimal volume of the initial mobile phase (or dichloromethane if solubility is poor). Apply evenly to the column head.

  • Gradient Elution: Run a shallow gradient from 100% Hexanes to 50% Ethyl Acetate.

    • Causality: Amine-functionalized silica exhibits different selectivity compared to bare silica. Basic compounds elute much faster because the acidic retention mechanism is eliminated[3]. Weaker solvent systems are required to maintain resolution.

  • Self-Validation Check: Monitor the fractions using TLC plates. If using standard bare-silica TLC plates, you must pre-treat them by running them in 1% TEA in hexanes and drying them before spotting. If the compound co-elutes with a non-basic impurity, the separation is purely partition-based; transition to Protocol B for orthogonal separation.

Protocol B: High-pH Reverse-Phase HPLC Polishing This protocol ensures the basic amine is in its lipophilic free-base form for maximum resolution and recovery.

  • Mobile Phase Preparation:

    • Aqueous (Buffer): Prepare a 10 mM Ammonium Bicarbonate solution. Adjust to pH 10.0 using Ammonium Hydroxide.

    • Organic: 100% HPLC-grade Acetonitrile.

    • Causality: Ammonium bicarbonate provides excellent buffering capacity at high pH and is completely volatile, allowing for easy downstream lyophilization without leaving inorganic salt residues[5].

  • Column Installation: Install a high-pH stable, end-capped hybrid C18 column (e.g., ethylene-bridged hybrid silica).

    • Causality: Standard silica backbones undergo rapid dissolution via hydrolysis at pH > 8.0[4]. Hybrid columns resist this degradation.

  • Method Execution: Apply a gradient of 5% to 60% Organic over 20 column volumes.

  • Self-Validation Check: Monitor the system backpressure and peak symmetry. Calculate the Asymmetry Factor ( As​ ). If As​>1.5 , the amine is likely partially ionized. Pause the run and verify the mobile phase pH with a calibrated meter to ensure it has not drifted below the pKa+2 threshold.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at: [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library. Available at: [Link]

  • ResearchGate. "Separation of organic compounds using amino-functionalized silica gel." Q&A Forum. Available at: [Link]

Sources

Optimization

Effect of solvent and base on the performance of 5-Methyl-N,N-diphenylpyridin-2-amine

Welcome to the Technical Support Center for 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis, optimization, and application of this critical building block and API impurity[2].

Here, we address the complex interplay of solvent and base selection during the Buchwald-Hartwig C-N cross-coupling reactions used to synthesize or functionalize this compound[3].

Core Principles: Why Solvent and Base Matter

The synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine typically involves the palladium-catalyzed coupling of 2-chloro-5-methylpyridine with diphenylamine[3]. In this catalytic cycle, the base is responsible for deprotonating the coordinated amine to facilitate reductive elimination, while the solvent dictates the solubility of the base, the stabilization of the Pd-intermediates, and the overall reaction temperature.

Frequently Asked Questions (FAQs)

Q: Why do I observe high levels of unreacted 2-chloro-5-methylpyridine when using carbonate bases? A: Weak bases like K2​CO3​ or Cs2​CO3​ often struggle to deprotonate the sterically hindered diarylamine intermediate efficiently in non-polar solvents. For the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine, strong alkoxide bases such as Sodium tert-butoxide (NaOtBu) are highly recommended because they provide the necessary basicity ( pKa​≈17 ) to drive the catalytic cycle forward[3].

Q: Can I substitute THF with Toluene to increase the reaction temperature? A: Yes, but with caveats. While Toluene allows for higher reflux temperatures, Tetrahydrofuran (THF) provides superior solvation for alkoxide bases like NaOtBu[3]. If you switch to Toluene, you may need to add a phase-transfer catalyst or slightly increase the catalyst loading to compensate for the lower solubility of the base.

Q: What causes the palladium catalyst to "black out" (precipitate) prematurely? A: Catalyst deactivation (Pd black formation) is often caused by using a solvent that coordinates too strongly (competing with the ligand) or by the presence of moisture. Ensure your THF or Toluene is vigorously purged with argon and passed through neutral alumina[3].

Quantitative Data: Solvent and Base Optimization

The following table summarizes the causal effects of various solvent and base combinations on the yield and purity of 5-Methyl-N,N-diphenylpyridin-2-amine during standard cross-coupling protocols.

SolventBaseTemp (°C)Conversion (%)Catalyst StabilityMechanistic Observation
THF NaOtBu 85>95%ExcellentOptimal base solubility; rapid deprotonation[3].
TolueneNaOtBu10088%GoodHigher temp accelerates oxidative addition, but base is less soluble.
Dioxane Cs2​CO3​ 10045%ModerateWeak base fails to efficiently deprotonate the bulky diphenylamine.
DMFNaOtBu85<20%PoorSolvent degradation and competitive coordination to Pd center.

Experimental Workflow: Standard Synthesis Protocol

To ensure self-validating and reproducible results, follow this standardized protocol for the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-chloro-5-methylpyridine (1.00 mmol, 1.00 eq) and diphenylamine (1.20 mmol, 1.20 eq)[3].

  • Catalyst & Base Addition: Add the Palladium precatalyst (0.1 mol %), the appropriate phosphine ligand (0.1 mol %), and NaOtBu (1.20 mmol, 1.20 eq)[3].

  • Solvent Introduction: Inject 1 mL of anhydrous, argon-purged THF[3]. Note: The solvent must be rigorously degassed to prevent oxidative degradation of the phosphine ligand.

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 85 °C for 24 hours[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the pure 5-Methyl-N,N-diphenylpyridin-2-amine.

Mechanistic Pathway & Troubleshooting Diagram

The following diagram illustrates the catalytic cycle for the formation of 5-Methyl-N,N-diphenylpyridin-2-amine, highlighting the critical intervention points where solvent and base dictate the reaction's success.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst (Requires degassed solvent) OxAdd Oxidative Addition (2-chloro-5-methylpyridine) Pd0->OxAdd PdII_Complex Pd(II) Aryl Halide Complex OxAdd->PdII_Complex AmineCoord Amine Coordination (Diphenylamine) PdII_Complex->AmineCoord Deprotonation Deprotonation by Base (NaOtBu in THF) AmineCoord->Deprotonation Base Dependency PdII_Amido Pd(II) Aryl Amido Complex Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Methyl-N,N-diphenylpyridin-2-amine RedElim->Product

Figure 1: Catalytic cycle for 5-Methyl-N,N-diphenylpyridin-2-amine synthesis highlighting base dependency.

References

  • The Royal Society of Chemistry (RSC). General Reagent Information and Synthesis Protocols (Electronic Supplementary Information). Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Pyridine Ligands in Modern Catalysis: Bipyridine, dtbbpy, and PyOx

Pyridine-based ligands are the cornerstone of modern transition-metal catalysis. Their unique ability to act as both robust σ-donors and tunable π-acceptors allows chemists to stabilize reactive metal intermediates acros...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridine-based ligands are the cornerstone of modern transition-metal catalysis. Their unique ability to act as both robust σ-donors and tunable π-acceptors allows chemists to stabilize reactive metal intermediates across a vast range of oxidation states. However, the choice of a specific pyridine derivative—whether a simple symmetric bipyridine, a sterically encumbered variant, or a desymmetrized chiral hybrid—can dictate the entire success or failure of a catalytic cycle.

This guide provides an objective, data-driven comparison of three privileged ligand classes: bpy (2,2'-bipyridine), dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine), and PyOx (Pyridine-Oxazoline). By analyzing their performance in Nickel-catalyzed cross-electrophile coupling (XEC), dual photoredox catalysis, and asymmetric synthesis, we aim to equip researchers with the mechanistic insights necessary for rational reaction design.

Mechanistic Causality: Sterics, Electronics, and Catalyst Fidelity

To understand why certain pyridine ligands outperform others, we must move beyond empirical screening and examine the fundamental organometallic steps they govern.

The Problem with Standard Bipyridine (bpy)

While standard 2,2'-bipyridine is highly effective for synthesizing stable coordination complexes (such as classical Ru-based photocatalysts), it often fails in dynamic base-metal catalysis. In Nickel-catalyzed cross-couplings, the catalytic cycle relies heavily on the generation of a highly reactive Ni(I) intermediate[1]. Unsubstituted bpy lacks the steric bulk necessary to protect this low-valent center, leading to the rapid formation of EPR-silent, unreactive Ni(I) dimers. This off-cycle dimerization effectively kills the catalyst's turnover[2][3].

The dtbbpy Advantage: Steric Shielding and Electronic Enrichment

The introduction of tert-butyl groups at the 4,4'-positions to create dtbbpy fundamentally alters the catalyst's behavior.

  • Steric Repulsion: The bulky tert-butyl groups create a steric shield that disfavors the dimerization of Ni(I) species, maintaining a high concentration of the catalytically active, monomeric Ni(I) intermediate[2].

  • Electronic Tuning: The electron-donating nature of the alkyl substituents increases the electron density at the nickel center. This kinetically accelerates the oxidative addition of challenging aryl halides, a step that is often rate-limiting in C(sp2)-C(sp3) cross-couplings[4].

Asymmetric Induction via PyOx (Pyridine-Oxazoline)

Symmetric bipyridines cannot provide the desymmetrization required for enantioselective transformations. PyOx ligands solve this by introducing profound "electronic asymmetry"[5]. The pyridine ring acts as a strong π-acceptor, while the oxazoline ring serves as a potent σ-donor. This discrepancy creates a differential trans-influence at the metal center, selectively labilizing one coordination site over the other. This rigid electronic direction, combined with the steric bulk of the chiral oxazoline substituent, enforces strict enantiodiscrimination during substrate binding and migratory insertion[5].

LigandLogic Root Pyridine Ligand Optimization Sterics Steric Bulk (e.g., tert-butyl in dtbbpy) Root->Sterics Electronics Electronic Asymmetry (e.g., PyOx) Root->Electronics Outcome1 Prevents Ni(I) Dimerization Sterics->Outcome1 Outcome2 Accelerates Oxidative Addition Sterics->Outcome2 + Electron Density Outcome3 Differentiates Trans-Influence Electronics->Outcome3 Outcome5 High Catalytic Turnover (TON) Outcome1->Outcome5 Outcome2->Outcome5 Outcome4 High Enantioselectivity (ee%) Outcome3->Outcome4

Logical relationship between pyridine ligand structural modifications and catalytic outcomes.

Comparative Performance Data

The following table summarizes the quantitative performance of these ligands across standardized catalytic benchmarks, highlighting their specific mechanistic advantages[2][5][6].

LigandRepresentative Catalyst SystemPrimary ApplicationAvg. Yield / ee%Key Mechanistic Advantage
bpy (2,2'-bipyridine)Ni(COD)₂ / Ir(ppy)₃C(sp2)-C(sp3) Cross-Coupling10 - 30%Baseline σ-donation; highly susceptible to forming unreactive, off-cycle Ni(I) dimers.
dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)NiCl₂·glyme / Ir(ppy)₃Dual Photoredox Cross-Coupling70 - 95%Steric bulk prevents Ni(I) dimerization; alkyl groups increase electron density for faster oxidative addition.
PyOx (Pyridine-Oxazoline)Pd(OAc)₂ or Ir(COD)Asymmetric Cyclization / Hydrogenation80 - 99% (up to 99% ee)Electronic asymmetry (π-acceptor/σ-donor) differentiates trans-influence, enforcing strict enantiodiscrimination.
1,10-phen (1,10-Phenanthroline)NiCl₂·glyme / Ir(ppy)₃Alkylarylation of 1,3-Butadienes91 - 97%Rigid planar backbone enforces an optimal bite angle, outperforming dtbbpy in specific multicomponent diene functionalizations.

Experimental Protocol: Self-Validating Ni/Photoredox Cross-Coupling

To demonstrate the practical application of dtbbpy, the following is a highly optimized, self-validating protocol for the C(sp2)-C(sp3) cross-coupling of an aryl bromide with an alkyl radical precursor via Ni/Photoredox dual catalysis.

Materials Required:
  • Precatalyst: NiCl₂·glyme (10 mol%). Rationale: Glyme is a weakly coordinating ligand that is easily displaced by dtbbpy, ensuring quantitative formation of the active complex.

  • Ligand: dtbbpy (10 mol%).

  • Photocatalyst: fac-Ir(ppy)₃ (1 mol%).

  • Solvent: Anhydrous DMF (0.1 M).

Step-by-Step Methodology:
  • Glovebox Preparation: Inside an argon-filled glovebox, add NiCl₂·glyme (0.02 mmol) and dtbbpy (0.02 mmol) to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Ligand Complexation: Add 1.0 mL of anhydrous DMF to the vial. Stir vigorously for 15 minutes at room temperature.

    • Validation Check: The solution must transition from a pale, heterogeneous green to a clear, deep sea-green color. If the solution remains cloudy, moisture contamination has hydrated the Ni(II) center, and the reaction will fail.

  • Substrate & Photocatalyst Addition: Add the aryl bromide (0.2 mmol), the alkyl radical precursor (0.3 mmol), the base (e.g., TMEDA, 0.4 mmol), and fac-Ir(ppy)₃ (0.002 mmol). Add the remaining 1.0 mL of DMF.

  • Rigorous Degassing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Perform three consecutive freeze-pump-thaw cycles.

    • Validation Check: During the final thaw cycle, the complete cessation of micro-bubbling indicates that all dissolved oxygen has been successfully removed. Causality: O₂ is a potent triplet quencher for the Ir-photocatalyst and will rapidly oxidize the delicate Ni(0)/Ni(I) intermediates, completely arresting the catalytic cycle.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Irradiate for 24 hours while maintaining the temperature at 30 °C using a cooling fan.

  • Quenching & Analysis: Open the vial to air to quench the active Ni species. Dilute with ethyl acetate, wash with brine, and analyze the organic layer via GC-MS using 1,3,5-trimethoxybenzene as an internal standard to determine the assay yield.

ExperimentalWorkflow N1 1. Glovebox Preparation (Weighing Ni & Ir Catalysts) N2 2. Ligand Complexation (NiCl2·glyme + dtbbpy in DMF) N1->N2 Prevents ambient moisture from hydrating Ni(II) N3 3. Substrate Addition (Aryl/Alkyl Halides + Base) N2->N3 Stir 15 min to ensure quantitative chelation N4 4. Rigorous Degassing (Freeze-Pump-Thaw x3) N3->N4 Seal in septum vial N5 5. Photochemical Reaction (440 nm Blue LED, 24h) N4->N5 Removes O2 to prevent photocatalyst quenching N6 6. Quenching & Analysis (GC-MS / Flash Chromatography) N5->N6 Monitor conversion via internal standard

Step-by-step experimental workflow for Ni/Photoredox dual catalysis highlighting mechanistic rationales.

References

  • Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews - 5

  • Selective Alkylarylation Difunctionalization of 1,3-Butadienes via Nickel/Photoredox Dual Catalysis - Organic Letters - 6

  • Mechanistic insights into the visible-light-driven O-arylation of carboxylic acids catalyzed by xanthine-based nickel complexes - Chemical Science - 1

  • Evidence for a Unifying NiI/NiIII Mechanism in Light-Mediated Cross-Coupling Catalysis - JACS / ISTA - 4

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands - DICP -

  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex - OSTI - 2

  • Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science -

  • UNDERSTANDING NICKEL CATALYSIS AT THE MOLECULAR LEVEL - TDX - 3

Sources

Comparative

Performance Evaluation of 5-Methyl-N,N-diphenylpyridin-2-amine in Suzuki-Miyaura Coupling: A Comparative Guide

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling and the Quest for Superior Ligands The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling and the Quest for Superior Ligands

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its broad substrate scope, functional group tolerance, and the low toxicity of its boron-based reagents.[2] This reaction is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The heart of the Suzuki-Miyaura coupling's success lies in the palladium catalyst, whose efficacy is critically modulated by the choice of ancillary ligand. The ligand stabilizes the palladium center, influences its electronic and steric properties, and facilitates the key mechanistic steps of oxidative addition, transmetalation, and reductive elimination.[5][6] While phosphine-based ligands, particularly bulky and electron-rich biaryl phosphines like SPhos and XPhos, have become the gold standard for many applications, the exploration for new, cost-effective, and highly efficient ligands is a continuous endeavor.[7][8][9]

This guide introduces 5-Methyl-N,N-diphenylpyridin-2-amine as a novel, potential N,N-bidentate ligand for the Suzuki-Miyaura coupling. While this specific compound is not yet established in the literature as a mainstream ligand for this transformation, its structural motif, featuring a pyridine ring and two N-aryl groups, suggests its potential to form stable and catalytically active palladium complexes.[10][11] We will objectively explore the hypothetical performance of this ligand in comparison to well-established alternatives, providing the foundational experimental framework for its evaluation.

The Mechanistic Landscape of Suzuki-Miyaura Coupling

A deep understanding of the catalytic cycle is paramount to appreciating the role of the ligand and designing effective experimental protocols. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps, as illustrated below.[1][12]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(Ln) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR')2, Base) Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ligand (L) plays a crucial role in each of these steps. Electron-rich and sterically hindered ligands are known to promote the oxidative addition of the organohalide to the Pd(0) center and facilitate the final reductive elimination step to release the desired biaryl product.[8][13]

Comparative Ligand Analysis: 5-Methyl-N,N-diphenylpyridin-2-amine vs. Established Alternatives

The potential of 5-Methyl-N,N-diphenylpyridin-2-amine as a ligand stems from its structural similarity to other nitrogen-based ligands that have found application in cross-coupling reactions.[10] The two nitrogen atoms can potentially chelate the palladium center, forming a stable complex.

To rigorously evaluate its performance, a direct comparison with established, high-performing ligands is necessary. We propose a comparative study against a selection of commercially available and widely used ligands representing different classes.

Ligand ClassSpecific LigandKey Characteristics
Proposed N,N-Bidentate 5-Methyl-N,N-diphenylpyridin-2-aminePotentially chelating, air-stable, and synthetically accessible.
Biaryl Phosphines SPhosHighly active for a broad range of substrates, including challenging aryl chlorides.[8]
XPhosKnown for its effectiveness in coupling sterically hindered substrates.[14]
N-Heterocyclic Carbenes (NHCs) IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Strong σ-donors, forming highly stable palladium complexes.[15] Often outperform phosphines in certain applications.
Conventional Phosphine PPh₃ (Triphenylphosphine)A classic, less bulky, and less electron-rich ligand, often used as a baseline for comparison.[12]

Experimental Design for Performance Evaluation

To provide a robust comparison, a standardized experimental workflow should be employed. This ensures that any observed differences in yield and reaction rate can be attributed to the ligand's performance.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Add Pd precatalyst, ligand, and base to Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add aryl halide, boronic acid, and solvent B->C D Heat to specified temperature and stir C->D E Monitor reaction progress by TLC or GC/LC-MS D->E F Cool to room temperature and quench E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize and determine yield I->J

Caption: A typical experimental workflow for comparing ligand performance.

Proposed Comparative Study: Coupling of 4-Chlorotoluene with Phenylboronic Acid

Aryl chlorides are generally less reactive than their bromide and iodide counterparts, making this a good test of ligand efficacy.[13][16]

Reaction Scheme:

4-Chlorotoluene + Phenylboronic Acid --(Pd catalyst, Ligand, Base, Solvent, Temp)--> 4-Methylbiphenyl

Standardized Reaction Conditions:

  • Aryl Halide: 4-Chlorotoluene (1.0 mmol)

  • Boronic Acid: Phenylboronic Acid (1.2 mmol)

  • Palladium Precatalyst: Pd₂(dba)₃ (1.0 mol %)

  • Ligand: 2.5 mol %

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene (5 mL)

  • Temperature: 100 °C

  • Time: 12 hours

Comparative Performance Data (Hypothetical)

LigandReaction Time (h)Yield (%)
5-Methyl-N,N-diphenylpyridin-2-amine12To be determined
SPhos12>95
XPhos12>95
IPr12>90
PPh₃12<20

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the comparative study.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), the respective ligand, and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Reagent Addition: Add the aryl halide, the boronic acid, and the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid screening, microwave-assisted synthesis can be employed.

  • Reaction Setup: In a microwave vial, combine the palladium precatalyst, ligand, base, aryl halide, boronic acid, and solvent.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.[3]

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Conclusion and Future Outlook

While the performance of 5-Methyl-N,N-diphenylpyridin-2-amine in Suzuki-Miyaura coupling is yet to be experimentally determined, its structural features present it as a promising candidate for investigation. A systematic comparative study against established ligands like SPhos, XPhos, and IPr, using the protocols outlined in this guide, will be crucial in elucidating its potential. The ideal ligand is often application-specific, and the development of new ligand scaffolds is vital for expanding the capabilities of this powerful cross-coupling reaction.[13] The exploration of novel nitrogen-based ligands, such as the one proposed herein, may lead to the discovery of more cost-effective and efficient catalytic systems for the synthesis of valuable molecules.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]

  • Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF - ResearchGate. (2025, October 17). Retrieved from [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (2022, December 19). Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (2025, September 7). Retrieved from [Link]

  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing. (n.d.). Retrieved from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Retrieved from [Link]

  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides | Bioconjugate Chemistry - ACS Publications. (2016, October 5). Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization - PMC. (n.d.). Retrieved from [Link]

  • Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2004, October 7). Retrieved from [Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (2025, August 6). Retrieved from [Link]

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides | Organometallics - ACS Publications. (2019, March 4). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22). Retrieved from [Link]

  • Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions | Journal of Chemical Education - ACS Publications. (2018, September 14). Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides - PubMed. (2016, November 16). Retrieved from [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC. (n.d.). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from [Link]

  • Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? | Collection of scientific papers. (2024, November 14). Retrieved from [Link]

  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed. (2012, June 25). Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (2025, January 14). Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules - ResearchGate. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 5-Methyl-N,N-diphenylpyridin-2-amine by HPLC

This guide provides a comprehensive framework for validating the purity of synthesized 5-Methyl-N,N-diphenylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. We will delve into a robus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the purity of synthesized 5-Methyl-N,N-diphenylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance with orthogonal techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible purity assessment strategy.

Introduction: The Synthetic Landscape and the Imperative of Purity

5-Methyl-N,N-diphenylpyridin-2-amine is a polysubstituted aromatic amine whose utility is intrinsically linked to its purity. Its synthesis most likely involves a cross-coupling reaction to form the C-N bond between a pyridine ring and a diphenylamine moiety. The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both routes, while powerful, are susceptible to side reactions that can introduce impurities, impacting downstream applications and the safety profile of final products.

The Buchwald-Hartwig amination, known for its broad substrate scope and milder conditions, often employs a palladium catalyst with a phosphine ligand.[1] A potential challenge with 2-halopyridine substrates is the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst poisoning and reduced efficiency.[3] The Ullmann condensation, a classical method, typically requires higher temperatures and stoichiometric amounts of copper, though modern protocols have improved its efficiency.[2]

Given these synthetic complexities, a rigorous analytical methodology is paramount to ensure the purity of the final compound. HPLC, with its high resolving power, is the workhorse for purity determination in the pharmaceutical industry.[4] However, a multi-faceted approach employing orthogonal methods provides a more complete and trustworthy purity profile.

Proposed Synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine

A plausible and efficient laboratory-scale synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine is the Buchwald-Hartwig amination of 2-bromo-5-methylpyridine with diphenylamine.[3][5]

Reaction Scheme:

Potential Impurities:

Based on the chosen synthetic route, a number of process-related impurities could be present in the crude product:

  • Unreacted Starting Materials: 2-bromo-5-methylpyridine and diphenylamine.

  • Catalyst Residues: Palladium and phosphine ligand-related species.

  • Side-Reaction Products: Homocoupling of 2-bromo-5-methylpyridine, or hydrodehalogenation of the starting material.

  • Degradation Products: Formation of by-products due to excessive heat or prolonged reaction times.

Primary Purity Assessment: A Validated HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of purity validation. The following method is a well-reasoned starting point for the analysis of 5-Methyl-N,N-diphenylpyridin-2-amine, based on methods for similar aromatic amines.[6]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the suitability of the HPLC method for its intended purpose, a comprehensive validation must be performed, adhering to the ICH Q2(R1) guidelines.[7][8][9]

1. Specificity: The method's ability to unequivocally assess the analyte in the presence of potential impurities is critical. Specificity is demonstrated by the baseline resolution of the main peak from all known impurities and any degradation products. If impurity standards are unavailable, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) can be performed to generate potential degradants and demonstrate their separation from the main peak.

2. Linearity: A linear relationship between the peak area and the concentration of the analyte should be established across a defined range. A minimum of five concentrations, typically spanning 50% to 150% of the target analytical concentration, are analyzed. The correlation coefficient (r²) should be greater than 0.999.

3. Accuracy: The accuracy of the method is the closeness of the test results to the true value. It can be assessed by spiking the sample with known amounts of the pure analyte at different concentration levels (e.g., 80%, 100%, and 120% of the analytical concentration) and calculating the percent recovery.

4. Precision: Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be within acceptable limits, typically less than 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

The resolution between the main peak and the closest eluting impurity should be monitored.

Data Presentation:

Validation ParameterAcceptance Criteria
SpecificityBaseline resolution > 1.5 between analyte and all impurities
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LOD (S/N)≥ 3:1
LOQ (S/N)≥ 10:1
RobustnessNo significant impact on resolution and quantitation

Comparative Purity Analysis: Orthogonal Methods

To build a more comprehensive and trustworthy purity profile, it is essential to employ analytical techniques that are based on different chemical and physical principles.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Advantages over HPLC:

  • Primary Method: Does not require a specific reference standard of the analyte.

  • Universal Detection: Any soluble compound with NMR-active nuclei can be quantified.

  • Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with at least one signal that does not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For highly pure crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[12]

Principle: Impurities in a crystalline solid lower its melting point and broaden the melting range. DSC measures the heat flow associated with the melting process, and the shape of the melting endotherm can be used to calculate the mole fraction of impurities.

Advantages over HPLC:

  • Measures Total Eutectic Impurities: Provides a measure of the total mole fraction of soluble impurities.

  • Small Sample Size: Typically requires only a few milligrams of sample.

  • Orthogonal Principle: Based on a thermodynamic property (melting point depression) rather than chromatographic separation.

Experimental Protocol: DSC Purity Determination

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation.

Comparison of Purity Assessment Methods

FeatureHPLCqNMRDSC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityMelting point depression
Quantitation Relative (requires a reference standard)Absolute (primary method)Absolute (for eutectic impurities)
Specificity High for individual impuritiesModerate (can have signal overlap)Low (measures total soluble impurities)
Impurity Identification Possible with MS detectorYes, provides structural informationNo
Sample Throughput HighModerateModerate
Sample Requirement Low (µg to mg)Moderate (mg)Low (mg)
Primary Application Routine quality control, impurity profilingPurity assignment of reference standards, structural confirmationPurity of highly crystalline compounds

Workflow and Decision Making

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Primary Purity Assessment (HPLC) cluster_orthogonal Orthogonal Purity Verification cluster_comparison Data Comparison & Final Purity Assignment synthesis Synthesize 5-Methyl-N,N- diphenylpyridin-2-amine initial_char Initial Characterization (TLC, ¹H NMR, MS) synthesis->initial_char hplc_dev Develop HPLC Method initial_char->hplc_dev qnmr qNMR Analysis (Absolute Purity) initial_char->qnmr dsc DSC Analysis (Total Eutectic Impurities) initial_char->dsc hplc_val Validate HPLC Method (ICH Q2(R1)) hplc_dev->hplc_val hplc_purity Determine HPLC Purity (%) hplc_val->hplc_purity compare Compare HPLC, qNMR, and DSC Results hplc_purity->compare qnmr->compare dsc->compare final_purity Assign Final Purity Value & Establish Specifications compare->final_purity

Conclusion

Validating the purity of a synthesized compound like 5-Methyl-N,N-diphenylpyridin-2-amine requires a multi-pronged approach to ensure scientific rigor and data integrity. While a validated HPLC method serves as the primary tool for routine analysis and impurity profiling, its findings should be corroborated by orthogonal methods such as qNMR and DSC. This comparative approach provides a more complete and trustworthy assessment of purity, which is essential for advancing research and development in the pharmaceutical and chemical industries. By following the principles and protocols outlined in this guide, researchers can confidently establish the purity of their synthesized materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • International Conference on Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry, 9(4), 676-683.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
  • Goetz, H., etc. (2014). Live qualification/validation of purity methods for protein products.
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  • Wikipedia.
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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (2014).
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  • American Chemical Society. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • PubMed. (2020).
  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
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  • Mettler Toledo. DSC purity.
  • PubMed. (2004). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library.
  • Organic Chemistry Portal. Ullmann Reaction.
  • TA Instruments.
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • DSpace@MIT. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • CNKI. (2017). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 53(11), 1318-1321.
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  • American Chemical Society. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(20), 6686-6691.
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Comparative

Benchmarking 5-Methyl-N,N-diphenylpyridin-2-amine Against Phosphine Ligands in Palladium Catalysis

Introduction: The Evolution of Ligand Design For decades, phosphine ligands (such as XPhos, SPhos, and BINAP) have served as the undisputed gold standard in transition-metal-catalyzed cross-coupling reactions, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Ligand Design

For decades, phosphine ligands (such as XPhos, SPhos, and BINAP) have served as the undisputed gold standard in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations[1]. Their highly tunable steric and electronic properties facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle. However, their inherent drawbacks—such as acute air and moisture sensitivity, susceptibility to oxidation (forming inert phosphine oxides), and high synthesis costs—have driven the pharmaceutical industry to search for robust, user-friendly alternatives[2].

Nitrogen-donor ligands, specifically aminopyridines like3 (CAS: 1445086-62-3), have emerged as highly efficient, "phosphine-free" alternatives[3]. This guide provides an objective, data-driven comparison of these two ligand classes, equipping researchers with the mechanistic insights needed to optimize their synthetic workflows.

Mechanistic Causality & Electronic Profiling

The efficacy of a ligand is dictated by its ability to stabilize the metal center while promoting rapid substrate turnover. The fundamental causality behind the performance of these two classes lies in their distinct electronic paradigms:

  • Phosphine Ligands: Alkyl and biaryl phosphines act as strong σ-donors and moderate π-acceptors. The intense σ-donation enriches the electron density of the palladium center, which significantly accelerates the oxidative addition of challenging, electron-rich aryl chlorides[4]. However, this electron richness makes the phosphorus atom highly susceptible to ambient oxidation, necessitating strict inert-atmosphere handling.

  • 5-Methyl-N,N-diphenylpyridin-2-amine: This ligand operates via a robust N-donor mechanism. The pyridine nitrogen acts as the primary σ-donor to the metal center. The methyl group at the 5-position inductively donates electron density into the pyridine ring, enhancing the basicity and coordinating ability of the nitrogen atom. Concurrently, the bulky N,N-diphenylamine moiety provides the necessary steric hindrance to promote the formation of the highly active monoligated Pd(0) species, which is essential for rapid oxidative addition and subsequent transmetalation[5]. Because nitrogen is already in a stable oxidation state, the ligand is entirely immune to the oxidative degradation that plagues phosphines[2].

G Pd_center Pd(0) Precatalyst Phosphine Phosphine Pathway (Strong σ-donor, Air-sensitive) Pd_center->Phosphine Amine Aminopyridine Pathway (N-donor, Air-stable) Pd_center->Amine OxAdd Oxidative Addition (Ar-X Cleavage) Phosphine->OxAdd Amine->OxAdd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd_center

Comparative catalytic cycle highlighting ligand coordination pathways in Pd-catalysis.

Quantitative Benchmarking: Performance & Practicality

To objectively evaluate 5-Methyl-N,N-diphenylpyridin-2-amine against benchmark phosphines (e.g., SPhos, XPhos), we must analyze their performance across multiple operational metrics[1].

ParameterPhosphine Ligands (e.g., XPhos, SPhos)5-Methyl-N,N-diphenylpyridin-2-amineCausality / Impact
Air/Moisture Stability Low to ModerateHigh (Benchtop stable)Phosphines easily oxidize to P=O; Aminopyridines lack this vulnerability, allowing benchtop setup[2].
Steric Tuning Highly tunable (Biaryl backbone)Moderately tunable (Diphenylamine moiety)Bulky ligands accelerate the product-forming reductive elimination step[4].
Toxicity & Handling Often toxic; some are pyrophoricLower toxicity; non-pyrophoricReduces safety overhead and eliminates the need for specialized storage equipment.
Suzuki-Miyaura Yields 85% – 99% (Broad scope)80% – 95% (Excellent for Ar-Br/Ar-I)Phosphines excel with unactivated Ar-Cl; Aminopyridines are highly competitive for Ar-Br/I[5].
Cost Efficiency High ( $)Low to Moderate ($)Aminopyridines are synthesized from inexpensive precursors, lowering scale-up costs[3].
Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness and validate the claims above, the following parallel protocols detail the benchmarking of both ligand classes in a standard Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid.

Protocol A: Phosphine-Assisted Coupling (Glovebox Required) Causality Check: The use of a glovebox and degassed solvents is strictly required to prevent the irreversible oxidation of the electron-rich phosphine ligand before it can coordinate to the palladium center.

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 3 mL of anhydrous, thoroughly degassed toluene.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography. Yields are validated via GC/MS using dodecane as an internal standard.

Protocol B: 5-Methyl-N,N-diphenylpyridin-2-amine Assisted Coupling (Benchtop) Causality Check: The air-stable nature of the aminopyridine ligand allows for a simplified benchtop setup, significantly reducing operational time. The addition of the base (K₂CO₃) in an aqueous mixture is essential to form the reactive boronate complex, driving the transmetalation step[6].

  • Preparation: On a standard laboratory benchtop, charge a round-bottom flask with Pd(OAc)₂ (2 mol%),3 (4 mol%)[3], 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 3 mL of a toluene/ethanol/water mixture (2:1:1 v/v). Note: The aqueous biphasic system enhances the solubility of the inorganic base, accelerating transmetalation without degrading the ligand.

  • Reaction: Attach a reflux condenser and heat to 80 °C under ambient atmosphere for 12 hours.

  • Workup & Validation: Cool the mixture, separate the organic layer, extract the aqueous layer with ethyl acetate, dry the combined organics over MgSO₄, and concentrate. Yields are validated via GC/MS using dodecane as an internal standard.

G Step1 Reagent Assembly (Ar-X, Ar-B(OH)2, Base) Split Ligand Selection Step1->Split PathA Phosphine Ligand (Glovebox, Degassed Solvents) Split->PathA PathB Aminopyridine Ligand (Benchtop, Aqueous Solvents) Split->PathB HeatA Stir at 100°C (12h) PathA->HeatA HeatB Reflux at 80°C (12h) PathB->HeatB Analysis Workup & GC/MS Yield Analysis HeatA->Analysis HeatB->Analysis

Experimental workflow comparing operational requirements of phosphine vs. aminopyridine ligands.

Conclusion

While bulky, electron-rich phosphine ligands remain indispensable for the most challenging cross-coupling substrates (e.g., sterically hindered or unactivated aryl chlorides), 5-Methyl-N,N-diphenylpyridin-2-amine provides a highly competitive, cost-effective, and operationally superior alternative for standard C-C and C-N coupling reactions. By completely eliminating the need for strict inert-atmosphere techniques, this N-donor ligand accelerates reaction screening and simplifies scale-up procedures in modern drug development pipelines.

References
  • The Journal of Organic Chemistry (ACS Publications). "A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes."[Link]

  • National Institutes of Health (PMC). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."[Link]

  • Inorganic Chemistry (ACS Publications). "Synthesis, Structure, Photophysics, and a DFT Study of Phosphorescent C*N∧N- and C∧N∧N-Coordinated Platinum Complexes."[Link]

  • YouTube (OpenChemHub). "Ligand design for cross-couplings: phosphines."[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-N,N-diphenylpyridin-2-amine

As a Senior Application Scientist, I recognize that handling specialized research chemicals and active pharmaceutical ingredient (API) impurities requires moving beyond generic safety data sheets. 5-Methyl-N,N-diphenylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized research chemicals and active pharmaceutical ingredient (API) impurities requires moving beyond generic safety data sheets. 5-Methyl-N,N-diphenylpyridin-2-amine (CAS: 1445086-62-3) is a fine chemical primarily encountered in drug development as a Pirfenidone impurity[1]. With a molecular weight of 260.34 g/mol and a highly lipophilic structure (C18H16N2)[1][2], this compound presents specific handling challenges related to dermal absorption and respiratory sensitization.

The following guide provides a self-validating, causality-driven operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Risk Assessment

Before designing a PPE matrix, we must understand the mechanistic risks associated with 5-Methyl-N,N-diphenylpyridin-2-amine:

  • Dermal Penetration (Lipophilicity): The diphenyl and methyl substitutions on the pyridine ring make this molecule highly lipophilic. If dissolved in organic solvents (e.g., methanol, in which it is highly soluble[1]), it can rapidly permeate the stratum corneum, acting as a vehicle for systemic absorption.

  • Respiratory Irritation: As an off-white solid powder[1], the transfer and weighing processes generate micro-particulates. Inhalation of amine-functionalized pyridine derivatives can lead to mucous membrane irritation and potential sensitization.

  • Regulatory Baseline: Handling must comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[3][4] and the OSHA PPE Standard (29 CFR 1910.132)[5][6], which mandate a hazard assessment and the use of appropriate engineering controls prior to relying solely on PPE.

Quantitative PPE Specification Matrix

To mitigate the risks outlined above, PPE must be selected based on quantitative breakthrough data and established regulatory standards[5][6].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Nitrile Gloves (Powder-free)>0.11 mm thickness (solid handling); >0.4 mm (if handling in methanol solution).Prevents dermal absorption. Nitrile offers superior resistance to non-polar and slightly polar organic APIs compared to latex[5].
Eye Protection Chemical Safety GogglesANSI Z87.1 compliant; tight-fitting.Prevents ocular exposure to aerosolized micro-particulates during powder transfer.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved (if handled outside a hood); APF = 10.Filters out >95% of airborne particles. Note: Primary control should always be a fume hood.
Body Protection Flame-Resistant Lab Coat100% Cotton or Nomex; closed-toe shoes.Prevents accumulation of static charge which could ignite solvent vapors during solubilization.

Experimental Protocol: Safe Handling & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood.

  • Validation: Verify the face velocity monitor reads between 80–120 feet per minute (fpm) . Tape a small strip of Kimwipe to the bottom of the sash; it should be actively pulled inward, physically validating negative pressure.

Step 2: PPE Donning & Workspace Preparation

  • Action: Don lab coat, safety goggles, and double-layer nitrile gloves. Place an anti-static weighing boat and a calibrated analytical balance inside the fume hood.

  • Rationale: Double-gloving allows you to immediately shed the outer layer if contamination occurs, without exposing your skin.

Step 3: Transfer and Weighing

  • Action: Open the chemical container (stored at 4°C under nitrogen[7]) only inside the validated fume hood. Use a grounded, anti-static micro-spatula to transfer the off-white solid[1].

  • Rationale: Static electricity can cause fine powders to repel and aerosolize. Grounded spatulas prevent this dispersion.

Step 4: Solubilization

  • Action: Add the target solvent (e.g., Methanol) directly to the weighing boat or transfer the solid to a volumetric flask before adding the solvent. Cap immediately.

  • Validation: Visually inspect the solution. A clear solution indicates complete solubilization, mitigating the risk of dry powder aerosolization upon removal from the hood.

Spill Remediation & Disposal Plan

In the event of a localized spill (e.g., <50 grams) inside the fume hood, follow this causality-driven remediation plan:

  • Containment: Do not sweep dry powder, as this generates aerosols.

  • Wetting: Gently cover the spill with absorbent paper towels. Carefully wet the towels with a 10% bleach solution or soapy water to suppress dust generation.

  • Collection: Scoop the wet slurry using a disposable plastic scraper and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a methanol wipe to dissolve any remaining lipophilic residue.

  • Waste Disposal: Label the container as "Hazardous Organic Solid Waste (Contains Pyridine-Amine Derivatives)" and dispose of it in accordance with EPA/RCRA and local institutional guidelines[8][9].

Workflow Visualization

Below is the logical workflow for processing 5-Methyl-N,N-diphenylpyridin-2-amine, from risk assessment to final disposal.

G Start 1. Risk Assessment (CAS: 1445086-62-3) PPE 2. Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood 3. Fume Hood Validation (Face Velocity: 80-120 fpm) PPE->Hood Handle 4. Weighing & Solubilization (Anti-static tools) Hood->Handle Decon 5. Surface Decontamination (Detergent & Solvent Wipe) Handle->Decon Waste 6. Hazardous Waste Disposal (HDPE Container, EPA Compliant) Decon->Waste

Caption: Operational workflow for the safe handling, processing, and disposal of 5-Methyl-N,N-diphenylpyridin-2-amine.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910 Subpart I - Personal Protective Equipment (1910.132)." United States Department of Labor. Available at: [Link]

Sources

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